molecular formula C30H22N4O3 B611941 ZINC08792229

ZINC08792229

Cat. No.: B611941
M. Wt: 486.5 g/mol
InChI Key: SYIMWSFFFRSEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC08792229 is a novel SIRT1 inhibitor.

Properties

Molecular Formula

C30H22N4O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide

InChI

InChI=1S/C30H22N4O3/c35-27(31-13-11-18-16-33-25-8-4-3-5-20(18)25)17-37-19-9-10-26-24(15-19)22-12-14-32-28-21-6-1-2-7-23(21)30(36)34(26)29(22)28/h1-10,12,14-16,33H,11,13,17H2,(H,31,35)

InChI Key

SYIMWSFFFRSEHK-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC08792229

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Biological Activity and Cellular Targets of ZINC08792229

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific databases and literature have yielded no specific biological activity or cellular target information for the compound ZINC08792229. The ZINC database is a repository of commercially available compounds for virtual screening, and the presence of a compound in this database does not imply any known biological function.

To fulfill the structural and content requirements of the user request, this guide will use the well-characterized zinc-binding fluorescent probe, Zinquin , as an illustrative example. All data, protocols, and diagrams presented below pertain to Zinquin and are intended to serve as a template for the requested in-depth technical guide.

Executive Summary

Zinquin is a cell-permeable, fluorescent sensor used for the detection of intracellular labile zinc (Zn²⁺). Its mechanism of action involves binding to Zn²⁺, which results in a significant increase in its fluorescence emission. This property allows for the visualization and quantification of changes in intracellular zinc concentrations. While primarily a detection tool, its interaction with cellular zinc pools has implications for understanding zinc homeostasis and signaling. This document provides a comprehensive overview of Zinquin's biological interactions, quantitative characteristics, and the experimental methodologies used to study its effects.

Biological Activity and Cellular Targets

The primary biological activity of Zinquin is its selective binding to intracellular labile zinc ions. It is not a therapeutic agent but rather a chemical probe.

Mechanism of Action: Zinquin ethyl ester is a membrane-permeant derivative that can cross the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl ester group, converting it to the membrane-impermeant Zinquin free acid.[1] This charged form is trapped within the cell. In the presence of labile zinc, Zinquin forms a fluorescent complex, allowing for the detection of Zn²⁺ pools.[1][2]

Cellular Targets: The direct cellular target of Zinquin is labile intracellular Zn²⁺. However, studies have shown that Zinquin can also interact with zinc that is loosely bound to proteins, forming ternary complexes (Zinquin-Zn-protein).[3][4] This suggests that Zinquin may not exclusively probe the "free" zinc pool but can also perturb and report on the status of the cellular zinc proteome.[3][4] Zinquin fluorescence has been observed in various cellular compartments, including the cytoplasm and perinuclear vesicles, but it is largely excluded from the nucleus.[5]

Quantitative Data

Quantitative data for Zinquin primarily relates to its spectral properties and its affinity for zinc.

ParameterValueConditionsReference
Excitation Wavelength (λex) 368 nmIn the presence of Zn²⁺[6]
Emission Wavelength (λem) 490 nmIn the presence of Zn²⁺[6]
Dissociation Constant (Kd) 620 nMFor Zn²⁺ binding[7]

Experimental Protocols

Cellular Staining with Zinquin for Fluorescence Microscopy

This protocol describes the general procedure for staining cultured cells with Zinquin to visualize intracellular labile zinc.

Materials:

  • Zinquin ethyl ester stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare a working solution of Zinquin ethyl ester in cell culture medium or PBS to a final concentration of 5-40 µM. The optimal concentration should be determined empirically for each cell type.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the Zinquin working solution to the cells and incubate for 15-30 minutes at 37°C.[8]

  • After incubation, remove the Zinquin solution and wash the cells twice with PBS to remove any extracellular dye.[8]

  • Add fresh PBS or culture medium to the cells.

  • The cells are now ready for imaging using a fluorescence microscope with appropriate filters for UV excitation and blue emission.

Flow Cytometry Analysis of Intracellular Zinc with Zinquin

This protocol outlines the use of Zinquin for the quantitative analysis of intracellular zinc levels in a cell population using flow cytometry.

Materials:

  • Zinquin ethyl ester stock solution (10 mM in DMSO)

  • Cell suspension

  • PBS

  • Flow cytometer with UV excitation capabilities

Procedure:

  • Harvest and wash the cells, then resuspend them in PBS or culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Add Zinquin ethyl ester to the cell suspension to a final concentration of 10 µM.

  • Incubate the cells for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove excess dye.

  • Resuspend the cells in PBS for flow cytometric analysis.

  • Analyze the cells on a flow cytometer using a UV laser for excitation and a filter appropriate for blue fluorescence detection (e.g., 515/30 nm).[8]

Signaling Pathways and Workflows

While Zinquin is not known to directly activate or inhibit specific signaling pathways, it is a valuable tool for studying the role of zinc in cellular signaling. Changes in intracellular zinc, which can be detected by Zinquin, are known to influence various pathways, including those involved in apoptosis, oxidative stress, and neurotransmission.

Experimental Workflow for Investigating Zinc Dynamics

The following diagram illustrates a typical experimental workflow for using Zinquin to study changes in intracellular zinc in response to a stimulus.

experimental_workflow start Cell Culture stimulus Treatment with Stimulus (e.g., drug, growth factor) start->stimulus staining Staining with Zinquin Ethyl Ester stimulus->staining wash Wash to Remove Excess Dye staining->wash imaging Fluorescence Imaging or Flow Cytometry wash->imaging analysis Data Analysis and Quantification imaging->analysis conclusion Conclusion on Zinc Dynamics analysis->conclusion

Workflow for Zinquin-based analysis of cellular zinc.
Conceptual Signaling Pathway of Zinquin Action

The following diagram illustrates the mechanism of action of Zinquin within a cell and its interaction with labile zinc pools.

zinquin_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Zinquin_EE_out Zinquin Ethyl Ester Zinquin_EE_in Zinquin Ethyl Ester Zinquin_EE_out->Zinquin_EE_in Passive Diffusion Esterases Esterases Zinquin_EE_in->Esterases Zinquin_Acid Zinquin (Free Acid) (Non-fluorescent) Esterases->Zinquin_Acid Cleavage Fluorescent_Complex Zinquin-Zn²⁺ Complex (Fluorescent) Zinquin_Acid->Fluorescent_Complex Binding Labile_Zn Labile Zn²⁺ Labile_Zn->Fluorescent_Complex

Mechanism of Zinquin action in a cell.

References

In-depth Technical Guide: Physicochemical Properties of ZINC08792229 for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ZINC08792229, identified as zinc cyanomethanesulfinate, reveals a significant lack of publicly available data, precluding a detailed assessment of its physicochemical properties and potential for drug discovery. Despite extensive searches of chemical databases and scientific literature, no specific experimental data regarding its biological activity, signaling pathway interactions, or detailed experimental protocols could be retrieved.

This guide aims to provide a transparent overview of the available information and highlight the current knowledge gap concerning this particular compound.

Compound Identification and Physicochemical Properties

Initially identified by the ZINC database ID this compound, the compound is chemically known as zinc cyanomethanesulfinate. It is a salt consisting of a zinc cation (Zn²⁺) and two cyanomethanesulfinate anions.

A summary of the very limited, computationally derived physicochemical properties is presented in Table 1. It is critical to note that these values are predicted and have not been experimentally validated.

PropertyValueSource
Molecular Formula C₄H₄N₂O₄S₂ZnPubChem
Canonical SMILES C(C#N)S(=O)[O-].C(C#N)S(=O)[O-].[Zn+2]PubChem
Molecular Weight 285.7 g/mol PubChem
Calculated LogP --
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 6-
Rotatable Bonds 0-

Table 1: Predicted Physicochemical Properties of Zinc Cyanomethanesulfinate. Values are computationally generated and lack experimental verification.

Experimental Data and Biological Activity

A thorough search for in-vitro and in-vivo experimental data for zinc cyanomethanesulfinate yielded no specific results. Consequently, there is no information on its biological activity, including but not limited to:

  • Enzyme inhibition assays

  • Receptor binding affinities

  • Cell-based functional assays

  • In-vivo efficacy studies in animal models

  • Pharmacokinetic (ADME) and toxicological profiles

The absence of such fundamental data prevents any meaningful assessment of its potential as a drug candidate.

Signaling Pathways and Mechanism of Action

Due to the lack of experimental data, the signaling pathways modulated by zinc cyanomethanesulfinate and its mechanism of action remain unknown. It is not possible to construct any diagrams representing its biological interactions.

Experimental Protocols

No published studies detailing experimental methodologies for the synthesis, purification, or biological evaluation of zinc cyanomethanesulfinate were found.

Conclusion

While the ZINC database provides a virtual library of compounds for screening, the specific entry this compound, corresponding to zinc cyanomethanesulfinate, appears to be a theoretical or unstudied molecule. There is a complete absence of the necessary experimental data to create an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.

Further research, beginning with the chemical synthesis and basic biological screening of zinc cyanomethanesulfinate, would be required to generate the foundational data needed for any drug discovery endeavor. Without such primary research, this compound remains an enigmatic entry in a vast chemical database.

Unraveling the Role of ZINC08792229 in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC08792229 is a chemical compound listed in the ZINC database, a comprehensive library of commercially available compounds for virtual screening. While the specific role of this compound in cancer cell proliferation is not extensively documented in publicly available research, this guide explores the broader context of zinc's involvement in cancer biology. Understanding the multifaceted roles of zinc and the signaling pathways it modulates can provide a foundational framework for investigating the potential therapeutic effects of zinc-containing compounds like this compound.

Zinc is an essential trace element crucial for a myriad of cellular processes, including cell proliferation, apoptosis, and signal transduction.[1] Its homeostasis is tightly regulated, and dysregulation of zinc levels has been implicated in the development and progression of various cancers.[1][2] This guide will delve into the known mechanisms of zinc's action in cancer cells, present quantitative data from relevant studies, detail experimental protocols for assessing its effects, and visualize the key signaling pathways involved.

The Dichotomous Role of Zinc in Cancer

Zinc's impact on cancer is complex and often appears contradictory, acting as both a tumor suppressor and a promoter depending on the cancer type and cellular context.[1]

  • Tumor Suppressive Effects: In some cancers, such as prostate cancer, high levels of zinc are found in normal cells and are significantly reduced in malignant cells.[3][4] This suggests a protective role for zinc, where it may induce apoptosis and inhibit proliferation in cancer cells.[3]

  • Tumor-Promoting Effects: Conversely, in other cancers like pancreatic and breast cancer, increased zinc accumulation has been associated with enhanced cell proliferation and tumor growth.[1][5] This is often linked to the overexpression of zinc transporters like ZIP4.[1][5]

Quantitative Data on Zinc's Effect on Cancer Cell Proliferation

The following table summarizes quantitative data from studies investigating the impact of zinc on the viability and proliferation of various cancer cell lines.

Cancer Cell LineTreatmentConcentrationEffect on Cell Viability/ProliferationReference
Esophageal Squamous Cell Carcinoma (ESCC)Zinc SupplementationNot SpecifiedSignificant inhibition of proliferation[6][7]
Prostate Cancer (PC3 and DU145)Zinc and Paclitaxel (PTX)VariedIncreased proliferation inhibition in a dose- and time-dependent manner[8]
p53(-/-) Pancreatic AdenocarcinomaZinc and Pyrrolidine Dithiocarbamate (PDTC)Not SpecifiedMore efficient inhibition of cell growth than gemcitabine[9]

Key Signaling Pathways Modulated by Zinc

Zinc influences several critical signaling pathways that govern cancer cell proliferation and survival.

Orai1-Mediated Calcium Signaling

In esophageal squamous cell carcinoma (ESCC), zinc has been shown to inhibit cell proliferation by targeting Orai1, a store-operated Ca2+ entry (SOCE) channel.[6][7] Overexpression of Orai1 is associated with hyperactive intracellular Ca2+ oscillations and rapid cell proliferation.[6][7] Zinc can obstruct this Orai1-mediated SOCE, thereby dampening intracellular Ca2+ signals and inhibiting proliferation.[7]

Orai1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zinc Zinc Orai1 Orai1 Zinc->Orai1 Inhibits Ca2_Oscillations Ca2+ Oscillations Orai1->Ca2_Oscillations Mediates Proliferation Proliferation Ca2_Oscillations->Proliferation Promotes

Caption: Zinc inhibits Orai1-mediated Ca2+ oscillations, leading to reduced cell proliferation.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and apoptosis. In some cancer cells, zinc can induce apoptosis through a p53-dependent mechanism.[1] Elevated intracellular zinc levels can lead to the activation of p53, which in turn can trigger the apoptotic cascade.

p53_Signaling Increased_Zinc Increased Intracellular Zinc p53_Activation p53 Activation Increased_Zinc->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Increased intracellular zinc can lead to p53 activation and subsequent apoptosis.

Experimental Protocols

Investigating the role of compounds like this compound in cancer cell proliferation requires a suite of well-defined experimental protocols.

Cell Viability and Proliferation Assays

1. MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

2. Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, a measure of its proliferative capacity.

  • Methodology:

    • Treat cancer cells with the test compound for a specified period.

    • Plate a low density of the treated cells in a new culture dish.

    • Allow the cells to grow for 1-3 weeks until visible colonies are formed.

    • Fix the colonies with a solution like methanol and stain them with crystal violet.

    • Count the number of colonies to determine the effect of the compound on cell proliferation.[8]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Treat cancer cells with the test compound.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer.

      • Annexin V-positive, PI-negative cells are in early apoptosis.

      • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[8]

Experimental Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of this compound's effect on cancer cells.

Experimental_Workflow Start Hypothesis: This compound affects cancer cell proliferation Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Dose_Response Dose-Response Study (MTT Assay) Cell_Culture->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Proliferation_Assay Colony Formation Assay Determine_IC50->Proliferation_Assay Apoptosis_Assay Annexin V/PI Staining Determine_IC50->Apoptosis_Assay Mechanism_Study Investigate Signaling Pathways (e.g., Western Blot for p53, Orai1) Proliferation_Assay->Mechanism_Study Apoptosis_Assay->Mechanism_Study Conclusion Conclusion on the role of This compound Mechanism_Study->Conclusion

References

Early-Stage Research on ZINC08792229 and Metabolic Disorders: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Published Research

As of December 2025, a comprehensive review of scientific literature and public research databases reveals no specific early-stage or preclinical research investigating the compound ZINC08792229 in the context of metabolic disorders. Searches for this specific identifier in relation to conditions such as diabetes, obesity, insulin resistance, or related metabolic pathways did not yield any published studies.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound's effect on metabolic disorders, as no such information is publicly available.

General Context: The Role of Zinc in Metabolic Health

While no data exists for this compound, it is important to note that zinc, as an element, plays a crucial role in metabolic health. Zinc is known to be involved in insulin signaling pathways and the regulation of glucose metabolism.[1] Research in this broader area often involves the investigation of various zinc-containing compounds or the effects of zinc supplementation.

Key areas of investigation into zinc's role in metabolic disorders include:

  • Insulin Signaling: Zinc has been shown to have insulin-mimetic properties and can modulate the activity of key proteins in the insulin signaling cascade. This pathway is fundamental to the uptake and utilization of glucose by cells.

  • AMPK Activation: Zinc may influence the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Dysregulation of AMPK is implicated in various metabolic diseases.

  • Glucose and Lipid Metabolism: Zinc is involved in both glucose and lipid metabolism, and its homeostasis is critical for preventing conditions like insulin resistance and dyslipidemia, which are hallmarks of metabolic syndrome.[1]

Standard Methodologies in Preclinical Metabolic Research

Should research on a novel compound like this compound be undertaken in the future, it would likely involve a series of established in vitro and in vivo experimental models and assays to elucidate its potential effects on metabolic pathways.

In Vitro Models
  • Cell Lines: Immortalized cell lines such as 3T3-L1 preadipocytes, C2C12 myoblasts, and HepG2 hepatocytes are commonly used to model fat, muscle, and liver cells, respectively. These models are instrumental in studying adipogenesis, glucose uptake, and hepatic glucose production.

  • Primary Cells: Primary human or animal hepatocytes and adipocytes offer a more physiologically relevant model for studying metabolic processes.

Key In Vitro Assays

A logical workflow for the initial in vitro screening of a compound like this compound for activity in metabolic disorders would likely follow the sequence illustrated below.

experimental_workflow cluster_screening Initial In Vitro Screening cluster_functional Functional Cellular Assays cluster_mechanistic Mechanistic Studies A Compound Synthesis and Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Glucose Uptake Assays (e.g., 2-NBDG, radiolabeled glucose) C->D E Lipid Accumulation Assays (e.g., Oil Red O staining) D->E G Western Blot Analysis of Signaling Proteins (e.g., p-Akt, p-AMPK) D->G F Gene Expression Analysis (e.g., qPCR for metabolic genes) E->F H Mitochondrial Function Assays (e.g., Seahorse XF Analyzer) G->H

Figure 1. A generalized experimental workflow for the initial in vitro evaluation of a novel compound in metabolic disorder research.

Experimental Protocols:

  • Glucose Uptake Assay: This assay measures the transport of glucose into cells.

    • Cell Culture and Differentiation: Adipocytes or myotubes are cultured and differentiated in multi-well plates.

    • Starvation: Cells are serum-starved for a defined period to reduce basal glucose uptake.

    • Treatment: Cells are incubated with the test compound (e.g., this compound) at various concentrations. Insulin is typically used as a positive control.

    • Glucose Analog Incubation: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or the fluorescent 2-NBDG, is added for a short period.

    • Washing: The reaction is stopped, and extracellular glucose analog is removed by washing with ice-cold PBS.

    • Lysis and Detection: Cells are lysed, and the intracellular accumulation of the labeled glucose analog is quantified using a scintillation counter or a fluorescence plate reader.

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

    • Cell Lysis: Following treatment with the test compound, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Protein Quantification: The total protein concentration of the lysates is determined using a method like the BCA assay to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated Akt or AMPK).

    • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

    • Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Potential Signaling Pathways for Investigation

Should this compound be investigated, two primary signaling pathways would be of immediate interest in the context of metabolic disorders: the Insulin/PI3K/Akt pathway and the AMPK pathway.

Insulin Signaling Pathway:

This pathway is central to glucose homeostasis. A simplified representation is provided below.

insulin_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Vesicles Akt->GLUT4 Promotes Translocation Membrane Glucose Uptake GLUT4->Membrane

Figure 2. A simplified diagram of the insulin signaling pathway leading to glucose uptake.

AMPK Signaling Pathway:

AMPK acts as a cellular energy sensor. Its activation generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

ampk_pathway Energy_Stress Low Energy State (High AMP:ATP) LKB1 LKB1 Energy_Stress->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic Stimulates

Figure 3. A high-level overview of the AMPK signaling pathway and its metabolic effects.

Conclusion

References

Unraveling ZINC08792229: A Case of an Undisclosed Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the chemical compound identified as ZINC08792229 has revealed a significant lack of publicly available data, preventing a comprehensive analysis of its chemical structure, properties, and biological activities. Despite its listing on several commercial platforms, crucial information such as its SMILES string and detailed chemical structure remains elusive, thereby precluding the fulfillment of a detailed technical guide as requested.

The identifier this compound, while present in the ZINC database nomenclature, does not resolve to a specific, publicly detailed chemical entity within the main ZINC database or other major chemical repositories. Searches for this identifier across scientific literature and chemical databases have failed to yield the necessary foundational information required for a thorough analysis.

The Trail of a Ghost Compound

Further investigation led to the discovery of this compound listed as a product on several commercial websites, including biosimilarspipeline.com, nanoaxisllc.com, polycil.co.uk, and porphyrin.net. However, on all these platforms, the compound is marked as "Not Available For Sale." Crucially, none of these websites provide a chemical structure, SMILES (Simplified Molecular Input Line Entry System) string, IUPAC name, or any experimental data.

An alternative identifier, "boc-1698916," was associated with this compound on these commercial listings. The "Boc" prefix typically refers to a tert-butyloxycarbonyl protecting group, a common moiety in organic synthesis. However, "boc-1698916" does not appear to be a standardized, unique identifier for a specific chemical compound and searches for this term have not yielded any definitive chemical structure.

The Criticality of the SMILES String and Chemical Structure

The SMILES string is a fundamental requirement for any in-depth chemical analysis. It provides a line notation for the structure of a chemical species and is the key to unlocking a wealth of information from various bioinformatics and cheminformatics tools. Without it, the following essential components of a technical guide cannot be generated:

  • Chemical Structure Analysis: A visual representation and detailed breakdown of the molecule's architecture, functional groups, and stereochemistry are impossible.

  • Quantitative Data Presentation: Physicochemical properties, such as molecular weight, logP, and polar surface area, which are calculated from the chemical structure, cannot be determined.

  • Experimental Protocol and Signaling Pathway Analysis: Searches for experimental data and associated biological pathways are contingent on having a searchable chemical identifier. Without the correct structure, it is impossible to find relevant studies or to construct meaningful diagrams of its interactions.

Logical Impasse in Data Generation

The absence of a verifiable chemical structure for this compound creates a logical impasse for the requested technical guide. The core requirements, including data tables, experimental methodologies, and Graphviz diagrams, are all predicated on the availability of this fundamental information.

It is possible that this compound represents a compound that was once part of a library but has since been removed, or it may be a proprietary molecule with limited public information. Until the SMILES string or a definitive chemical structure is made available, a comprehensive technical analysis remains unfeasible.

ZINC08792229: A Technical Guide to Commercial Availability and Sourcing for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and sourcing of the research compound ZINC08792229. This molecule has been identified as a potent inhibitor of Sirtuin 1 (SIRT1), a key regulator in various cellular processes, making it a compound of significant interest for studies related to aging, diabetes, and cancer.[1][2][3]

Core Compound Information

This compound is a small molecule with the chemical formula C30H22N4O3 and a molecular weight of 486.52 g/mol .[1] It is identified by the CAS number 904514-73-4.[1]

IdentifierValueSource
ZINC ID This compoundMultiple
CAS Number 904514-73-4[1]
Molecular Formula C30H22N4O3[1]
Molecular Weight 486.52[1]
Known Biological Activity Potent SIRT1 Inhibitor[1][2]

Commercial Sourcing

This compound is commercially available for research purposes. The following table summarizes known suppliers. Researchers are advised to contact the vendors directly for the most current pricing and availability information.

SupplierCatalog NumberPurityNotes
MedChemExpress (MCE)HY-123241>98%Provided as a solid.

Note: The ZINC database is a curated collection of commercially available compounds for virtual screening and is a valuable resource for identifying potential suppliers of various research molecules.[4][5][6]

Research Applications and Experimental Protocols

This compound has been identified as a high-affinity inhibitor of SIRT1 through computational methods, specifically molecular docking.[3][7][8] SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase involved in cellular processes such as apoptosis, DNA repair, and metabolism.[3][9] Its dysregulation has been linked to aging, diabetes, and various cancers.[3][9]

Computational Experimental Protocol: Molecular Docking

A key experimental protocol that led to the identification of this compound as a SIRT1 inhibitor is molecular docking. The following provides a generalized methodology based on practices cited in the literature.[3]

Objective: To predict the binding affinity and mode of interaction between this compound and the SIRT1 active site.

Software: AutoDock Vina is a commonly used tool for molecular docking simulations.[3]

Methodology:

  • Preparation of the Receptor (SIRT1):

    • Obtain the 3D crystal structure of human SIRT1 from a protein data bank (e.g., PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Define the grid box, which represents the search space for the docking simulation, around the active site of SIRT1.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound.

    • Assign Gasteiger charges and set the rotatable bonds.

  • Molecular Docking Simulation:

    • Run the docking simulation using AutoDock Vina, which will explore different conformations of the ligand within the defined grid box of the receptor.

    • The program will calculate the binding energy (in kcal/mol) for various binding poses.

  • Analysis of Results:

    • The binding pose with the lowest binding energy is typically considered the most favorable.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the SIRT1 active site to understand the basis of its inhibitory activity.

Visualizations

SIRT1 Signaling Pathway Context

The following diagram illustrates a simplified overview of SIRT1's role in cellular processes, highlighting its position as a therapeutic target.

SIRT1_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cellular Stress Cellular Stress SIRT1 SIRT1 Cellular Stress->SIRT1 Caloric Restriction Caloric Restriction Caloric Restriction->SIRT1 DNA Repair DNA Repair SIRT1->DNA Repair Apoptosis Apoptosis SIRT1->Apoptosis Metabolism Metabolism SIRT1->Metabolism Inflammation Inflammation SIRT1->Inflammation This compound This compound This compound->SIRT1 Inhibition

Caption: Simplified diagram of SIRT1's role and its inhibition by this compound.

Experimental Workflow: Virtual Screening for SIRT1 Inhibitors

The diagram below outlines the computational workflow for identifying potential SIRT1 inhibitors like this compound.

Virtual_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Selection Compound Library Compound Library Molecular Docking Molecular Docking Compound Library->Molecular Docking SIRT1 Crystal Structure SIRT1 Crystal Structure SIRT1 Crystal Structure->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis Hit Identification (this compound) Hit Identification (this compound) Interaction Analysis->Hit Identification (this compound)

Caption: Workflow for virtual screening to identify SIRT1 inhibitors.

References

Methodological & Application

ZINC08792229 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: ZINC08792229

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a small molecule compound available from the ZINC database, a free resource for commercially-available compounds for virtual screening. As a novel compound with limited published data, initial in vitro characterization is essential to determine its biological activity. This document provides a detailed protocol for a primary screening assay—the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay—to evaluate the cytotoxic potential of this compound against a human cancer cell line. A hypothetical mechanism of action involving the induction of apoptosis is also presented.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes representative data from an MTT assay performed on the A549 human lung carcinoma cell line treated with varying concentrations of this compound for 48 hours.

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
581.4 ± 6.2
1060.7 ± 4.8
2548.9 ± 3.9
5023.1 ± 3.1
1008.6 ± 2.2
Calculated IC50 24.5 µM

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of this compound on the viability of A549 cells.

2.1. Materials and Reagents

  • A549 human lung carcinoma cell line

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2.2. Cell Culture

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

2.3. Experimental Procedure

  • Cell Seeding: Harvest A549 cells using Trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a 100 mM DMSO stock. The final DMSO concentration in all wells should be less than 0.1%.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the treated plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

2.4. Data Analysis

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % viability against the log concentration of this compound and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps of the MTT assay protocol.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Analysis seed 1. Seed A549 Cells (5,000 cells/well) attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Treat with this compound (Varying Concentrations) attach->treat incubate_treat 4. Incubate 48h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt dissolve 7. Add DMSO (Dissolve Crystals) incubate_mtt->dissolve read 8. Read Absorbance (570 nm) dissolve->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow diagram for the MTT cell viability assay.

3.2. Hypothetical Signaling Pathway

This diagram illustrates a plausible mechanism of action where this compound induces apoptosis through the intrinsic pathway.

Apoptosis_Pathway compound This compound stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto apoptosome Apoptosome Formation cyto->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 Cleaves cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for Cell-Based SIRT1 Inhibition Studies Using ZINC08792229

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize ZINC08792229, a putative SIRT1 inhibitor, in cell-based assays. The protocols outlined below detail methods to characterize the inhibitory effects of this compound on Sirtuin 1 (SIRT1) activity and its downstream cellular consequences.

Introduction to SIRT1

SIRT1 is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, differentiation, and aging.[1] It targets a wide array of non-histone proteins such as p53, NF-κB, and PGC-1α, thereby regulating gene expression and cellular responses to environmental stimuli.[2][3] By deacetylating these key substrates, SIRT1 is implicated in the control of cell cycle progression, apoptosis, and inflammation.[4][5] Given its central role in cellular homeostasis, SIRT1 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders. The investigation of novel SIRT1 inhibitors, such as this compound, is therefore of great interest in the development of new therapeutic strategies.

Core Signaling Pathway of SIRT1

SIRT1 modulates several key signaling pathways to exert its effects. Understanding these pathways is crucial for designing and interpreting experiments with SIRT1 inhibitors.

SIRT1_Pathway SIRT1 SIRT1 p53 p53 (acetylated) SIRT1->p53 Deacetylates NFkB NF-κB (acetylated) SIRT1->NFkB Deacetylates PGC1a PGC-1α (acetylated) SIRT1->PGC1a Deacetylates p53_deacetylated p53 (deacetylated) Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_Arrest Promotes NFkB_deacetylated NF-κB (deacetylated) Inflammation Inflammation NFkB->Inflammation Promotes PGC1a_deacetylated PGC-1α (deacetylated) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_deacetylated->Mitochondrial_Biogenesis Promotes This compound This compound This compound->SIRT1 Inhibits

Caption: Simplified SIRT1 signaling pathway and the inhibitory action of this compound.

Data Presentation: Expected Outcomes of SIRT1 Inhibition

The following tables summarize the expected quantitative results from the described experimental protocols when using an effective SIRT1 inhibitor.

Table 1: Cellular Proliferation and Self-Renewal Assays

AssayMetricControl (Vehicle)This compound (IC50)Expected Outcome
Cell Proliferation (EdU) % EdU positive cellsHighLowDecrease
Colony Formation Number of ColoniesHighLowDecrease
Sphere Formation Number of SpheresHighLowDecrease

Table 2: Western Blot Analysis of Downstream Targets

Target ProteinCellular FunctionControl (Vehicle)This compound (IC50)Expected Outcome
Acetylated-p53 (Lys382) Tumor SuppressorLowHighIncrease
Total p53 Tumor SuppressorBaselineNo significant change-
p21 Cell Cycle InhibitorLowHighIncrease
Acetylated-NF-κB (p65) InflammationLowHighIncrease
Total NF-κB (p65) InflammationBaselineNo significant change-

Table 3: Cellular Senescence Assay

AssayMetricControl (Vehicle)This compound (IC50)Expected Outcome
SA-β-Gal Staining % Senescent CellsLowHighIncrease

Experimental Protocols

The following protocols provide a step-by-step guide for the characterization of this compound in cell-based SIRT1 inhibition studies.

General Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Proliferation Cell Proliferation Assay (EdU) Treatment->Proliferation Colony Colony Formation Assay Treatment->Colony Sphere Sphere Formation Assay Treatment->Sphere Western Western Blot Analysis (p53, NF-κB) Treatment->Western Senescence Senescence Assay (SA-β-Gal) Treatment->Senescence Analysis Data Analysis & Interpretation Proliferation->Analysis Colony->Analysis Sphere->Analysis Western->Analysis Senescence->Analysis

Caption: Workflow for characterizing this compound in cell-based assays.
Protocol 1: Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to your research question (e.g., a cancer cell line with known high SIRT1 expression like MCF-7 for breast cancer).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

  • Materials: EdU Cell Proliferation Assay Kit.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

    • Two hours before the end of the treatment period, add EdU to the culture medium and incubate.

    • After incubation, fix, permeabilize, and stain the cells according to the manufacturer's protocol.[6]

    • Image the plate using a fluorescence microscope or a high-content imaging system.

    • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (e.g., stained with Hoechst).

Protocol 3: Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of self-renewal capacity.

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

    • Treat the cells with this compound at various concentrations.

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium and inhibitor every 3-4 days.

    • After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

Protocol 4: Sphere Formation Assay

This assay is used to evaluate the self-renewal and differentiation potential of cancer stem cells.

  • Procedure:

    • Seed a low density of single cells in ultra-low attachment plates with serum-free sphere-forming medium.

    • Add this compound at the desired concentrations.

    • Incubate for 7-10 days to allow for sphere formation.

    • Count the number of spheres formed under a microscope.

Protocol 5: Western Blot Analysis

This technique is used to detect changes in the levels of total and acetylated downstream targets of SIRT1.

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated-p53, total p53, p21, acetylated-NF-κB, total NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Protocol 6: Cellular Senescence Assay (SA-β-Gal Staining)

This assay detects β-galactosidase activity at a suboptimal pH (6.0), which is a hallmark of senescent cells.

  • Materials: Senescence-Associated β-Galactosidase Staining Kit.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound.

    • After the treatment period, wash the cells with PBS and fix them with the provided fixative solution.

    • Wash the cells again and incubate with the staining solution overnight at 37°C in a dry incubator (no CO2).

    • The next day, observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

    • Count the percentage of blue-stained cells in multiple fields of view.

Conclusion

These application notes and protocols provide a robust framework for the initial characterization of this compound as a SIRT1 inhibitor in cell-based studies. By systematically evaluating its effects on cell proliferation, self-renewal, and the acetylation status of key downstream targets, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further in-depth studies may be required to fully elucidate its pharmacological profile.

References

Application Notes and Protocols for ZINC08792229 in Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific experimental data, including dosage and concentration for cellular experiments, for the compound ZINC08792229. This compound is an identifier for a molecule in the ZINC database, a repository of commercially available compounds for virtual screening. Its biological activity has not been extensively characterized in the public domain.

Therefore, these application notes and protocols are based on the well-documented effects of the zinc ion (Zn²⁺) in cellular systems, typically administered as zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂). The provided information serves as a comprehensive guide for researchers interested in investigating the cellular effects of zinc-containing compounds and can be adapted for the initial characterization of this compound.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzyme function, protein structure, and signal transduction. Fluctuations in intracellular zinc levels can significantly impact cell fate, influencing proliferation, differentiation, and apoptosis. In cellular and drug development research, zinc compounds are often utilized to study these fundamental processes and to investigate their therapeutic potential. These notes provide a framework for designing and executing cellular experiments with zinc-containing compounds.

Data Presentation: Quantitative Effects of Zinc Compounds on Various Cell Lines

The following table summarizes the concentrations of commonly used zinc salts and their observed effects in different cell lines, providing a starting point for determining the appropriate dosage range for a new compound like this compound.

Zinc CompoundCell LineConcentration RangeIncubation TimeObserved Effects
Zinc Sulfate (ZnSO₄) IPEC-J2 (porcine intestinal epithelial)0 - 200 µM24 hoursAt 200 µM, a decrease in cell viability was observed.[1]
Caco-2 (human colorectal adenocarcinoma)0 - 200 µM24 hoursMore resistant to zinc; viability affected only at 200 µM in preconfluent cells.[1]
RK13 (rabbit kidney epithelial)1 - 200 mg/L (approx. 3.5 - 695 µM)24 hoursDose-dependent reduction in cell viability, metabolic activity, and proliferation. IC50 values were 101.8 mg/L (RTCA), 135.9 mg/L (MTT), and 197.4 mg/L (BrdU).[2]
MDAMB231 (human breast adenocarcinoma)0 - 200 µM24 hoursIncreased cell population in G1 and G2/M phases at 150 and 200 µM, suggesting cell cycle arrest.[3]
THP-1 (human monocytic) & RD (rhabdomyosarcoma)25 µM4 hoursNo significant cytotoxic effects observed.[4]
Zinc Chloride (ZnCl₂) H9c2 (rat heart myoblasts)10 µM (with 4 µM pyrithione)20 minutesEnhanced phosphorylation of Akt, indicating activation of this signaling pathway.[5]
HT29 (human colorectal adenocarcinoma)100 µMProlongedInduced nuclear localization of p21Cip/WAF1 and inhibited cell proliferation.[6]
HaCaT (human keratinocytes)1 - 800 µg/mL (approx. 7.3 - 5870 µM)3, 12, 24 hoursTime and concentration-dependent cytotoxicity. Non-cytotoxic concentrations were 1, 5, and 10 µg/mL at 24 hours.[7]
PC3 (human prostate cancer)10 µM48 hoursReduced cell proliferation.
Human Leukocytes18.5 - 147 µMNot specifiedInduced cellular or DNA damage within this concentration range.

Experimental Protocols

Preparation of Zinc Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O), which can be further diluted to the desired working concentrations.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O, Molecular Weight: 287.56 g/mol )

  • Nuclease-free water

  • Sterile, conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 2.875 g of ZnSO₄·7H₂O.

  • Dissolve the ZnSO₄·7H₂O in 100 mL of nuclease-free water in a sterile container.

  • Mix thoroughly by vortexing or inverting the container until the solid is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Treatment Protocol

This protocol provides a general procedure for treating adherent cell cultures with a zinc compound.

Materials:

  • Cultured cells in multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Zinc stock solution (e.g., 100 mM ZnSO₄)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • On the day of the experiment, prepare the desired working concentrations of the zinc compound by diluting the stock solution in serum-free medium. Note: The presence of serum can chelate zinc ions, reducing their effective concentration. Therefore, treatments are often performed in serum-free or low-serum conditions.

  • Carefully aspirate the complete medium from the wells.

  • Wash the cells once with sterile PBS to remove any residual serum.

  • Aspirate the PBS and add the medium containing the various concentrations of the zinc compound to the respective wells. Include a vehicle control (medium without the zinc compound).

  • Incubate the cells for the desired treatment duration (e.g., 4, 12, 24, or 48 hours).

  • Following incubation, proceed with the desired cellular assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Following the cell treatment protocol, carefully add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[5]

  • Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing the MTT to be metabolized into formazan crystals.[5]

  • After incubation, add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly by gentle shaking or pipetting up and down.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

General Procedure (based on common kit protocols):

  • After the desired treatment period, carefully collect the cell culture supernatant from each well.

  • If cells are adherent, lyse the remaining cells in the wells with the lysis buffer provided in the kit to determine the maximum LDH release.

  • Transfer the supernatant and the lysate to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released into the medium relative to the maximum LDH release from the lysed cells.

Analysis of Signaling Pathways: Western Blotting for p-ERK and p-Akt

This protocol outlines the general steps for detecting the phosphorylation of key signaling proteins like ERK and Akt using Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-Akt, rabbit anti-Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-ERK or p-Akt) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK or total Akt).[7]

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis prep_zinc Prepare Zinc Stock Solution treat_cells Treat Cells with Zinc Compound prep_zinc->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability cytotoxicity Cytotoxicity (LDH Assay) treat_cells->cytotoxicity signaling Signaling Pathway (Western Blot) treat_cells->signaling analyze Analyze and Interpret Results viability->analyze cytotoxicity->analyze signaling->analyze

Caption: Experimental workflow for cellular experiments with zinc compounds.

G zinc Extracellular Zinc receptor Receptor Tyrosine Kinase (e.g., IGFR) zinc->receptor Activates ras Ras receptor->ras Activates pi3k PI3K receptor->pi3k Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Simplified signaling pathways activated by zinc.

References

Application of ZINC08792229 in High-Throughput Screening: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific biological activity and high-throughput screening applications of ZINC08792229 is limited. The following application note and protocols are presented as a hypothetical case study to illustrate the potential application of a novel small molecule inhibitor in a drug discovery workflow. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule compound identified from the ZINC database, a free collection of commercially available compounds for virtual screening. This document outlines a hypothetical application of this compound in a high-throughput screening (HTS) campaign to identify inhibitors of the pro-inflammatory signaling pathway mediated by Tumor Necrosis Factor-alpha (TNF-α). The overactivation of this pathway is implicated in a variety of inflammatory diseases.

This application note details the screening workflow, from initial hit identification to downstream validation assays. The provided protocols are generalized templates that can be adapted for specific laboratory conditions and instrumentation.

Hypothetical Signaling Pathway of TNF-α

The diagram below illustrates a simplified representation of the TNF-α signaling pathway, which is the target of our hypothetical screening campaign. This compound is postulated to inhibit the kinase activity of a key downstream effector, Kinase-X.

TNF_alpha_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Kinase-X Kinase-X TRAF2->Kinase-X IKK Complex IKK Complex Kinase-X->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription This compound This compound This compound->Kinase-X Inhibition

Caption: Hypothetical TNF-α signaling pathway targeted by this compound.

High-Throughput Screening Workflow

The following diagram outlines the high-throughput screening workflow designed to identify and validate inhibitors of the TNF-α signaling pathway.

HTS_Workflow cluster_primary_screen Primary Screening cluster_dose_response Dose-Response & Confirmation cluster_secondary_assays Secondary & Orthogonal Assays cluster_lead_optimization Lead Optimization Compound_Library Compound Library (including this compound) Primary_Assay Primary HTS Assay (Cell-based Reporter Gene) Compound_Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Biochemical_Assay Biochemical Kinase Assay IC50_Determination->Biochemical_Assay Orthogonal_Assay Orthogonal Cell-based Assay (e.g., Cytokine Release) IC50_Determination->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Biochemical_Assay->SAR_Studies Orthogonal_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox

Caption: High-throughput screening cascade for inhibitor identification.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and control compounds in various assays.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Inhibition (%)Hit (Yes/No)
This compound1075.2Yes
Control Ligand1085.5Yes
DMSO Vehicle-0.1No

Table 2: Dose-Response and Secondary Assay Data

Compound IDPrimary Assay IC50 (µM)Biochemical Assay IC50 (µM)Cytokine Release EC50 (µM)
This compound2.51.83.1
Control Ligand0.50.20.8

Experimental Protocols

Primary High-Throughput Screening: NF-κB Reporter Gene Assay

Objective: To identify compounds that inhibit TNF-α-induced NF-κB activation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human TNF-α

  • Compound library (including this compound) dissolved in DMSO

  • Luciferase assay reagent

  • 384-well white, clear-bottom assay plates

Protocol:

  • Seed HEK293-NF-κB-luc cells in 384-well plates at a density of 10,000 cells/well and incubate overnight.

  • Using an automated liquid handler, add 100 nL of compound from the library plates to the assay plates for a final concentration of 10 µM.

  • Incubate for 1 hour at 37°C.

  • Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control wells.

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plate to room temperature and add luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

  • Calculate the percentage inhibition relative to DMSO controls.

Dose-Response Assay

Objective: To determine the IC50 value of hit compounds.

Protocol:

  • Perform the NF-κB Reporter Gene Assay as described above.

  • Instead of a single concentration, use a 10-point serial dilution of the hit compounds, typically ranging from 100 µM to 1 nM.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Biochemical Kinase-X Inhibition Assay

Objective: To confirm direct inhibition of the putative target, Kinase-X.

Materials:

  • Recombinant Kinase-X enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

Protocol:

  • Add Kinase-X enzyme, substrate, and hit compounds at various concentrations to a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure luminescence and calculate IC50 values as described for the dose-response assay.

Conclusion

This hypothetical application note demonstrates a structured approach to the high-throughput screening and validation of a novel small molecule inhibitor, this compound. The outlined workflow, from a primary cell-based screen to secondary biochemical assays, provides a robust framework for hit identification and characterization in a drug discovery setting. While the data presented here is illustrative, the protocols and methodologies are representative of current practices in the field.

Molecular docking protocol for ZINC08792229 and SIRT1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Molecular Docking Protocol for ZINC08792229 and SIRT1

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a significant regulator in various cellular processes, including stress response, apoptosis, and metabolism, making it a prominent target in drug discovery for aging-related diseases and cancer.[1][2][3] This document provides a comprehensive, step-by-step protocol for performing a molecular docking analysis of this compound, a small molecule, with the SIRT1 protein. The protocol details the preparation of the receptor (SIRT1) and the ligand (this compound), the configuration of the docking parameters using AutoDock Vina, and the subsequent analysis of the results. This guide is intended to provide researchers with a standardized workflow for predicting the binding affinity and interaction patterns of potential SIRT1 inhibitors.

Introduction to Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[4] This technique is fundamental in structure-based drug discovery for predicting the binding affinity and mode of action of small molecules with protein targets.[5] Popular open-source and commercial software for protein-ligand docking include AutoDock, Glide, and DOCK.[5][6] This protocol will utilize AutoDock Vina, a widely used open-source program known for its efficiency and accuracy in virtual screening.[5][7]

SIRT1 is implicated in numerous physiological and pathological processes.[8] Its interaction with various substrates modulates pathways related to inflammation, cell survival, and mitochondrial biogenesis.[2][3][9] Identifying small molecules that can inhibit SIRT1 is a key strategy in developing novel therapeutics.

Materials and Software

The successful execution of this protocol requires access to specific databases and software tools. All listed software is freely available for academic use.

Resource Description Source
Protein Data Bank (PDB) A database for the three-dimensional structural data of large biological molecules.--INVALID-LINK--
ZINC Database A free database of commercially-available compounds for virtual screening.--INVALID-LINK--
AutoDock Tools (ADT) A suite of tools to prepare protein and ligand files for AutoDock Vina.--INVALID-LINK--
AutoDock Vina A molecular docking and virtual screening program.--INVALID-LINK--
Open Babel A chemical toolbox designed to interconvert between different chemical file formats.--INVALID-LINK--
PyMOL or UCSF Chimera Molecular visualization systems for viewing 3D structures and docking results.--INVALID-LINK-- / --INVALID-LINK--

Experimental Protocol

This section details the step-by-step methodology for preparing the molecules, performing the docking simulation, and analyzing the results.

Receptor Preparation: SIRT1

The quality of the protein structure is critical for a successful docking study.[10] In this protocol, we will use the X-ray crystal structure of human SIRT1 in complex with an inhibitor.

  • Download the SIRT1 Structure: Obtain the crystal structure of SIRT1 from the Protein Data Bank. A suitable entry is PDB ID: 4I5I, which contains SIRT1 in complex with the inhibitor EX-527.[1][11]

  • Clean the Protein Structure: Load the PDB file into AutoDock Tools (ADT) or another molecular modeling program.[12]

    • Remove all water molecules.

    • Remove the co-crystallized native ligand (EX-527) and any other heteroatoms or ions not essential for the interaction.

  • Prepare the Receptor for Docking:

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges, which are necessary for the scoring function.

    • Merge non-polar hydrogens.

    • Save the prepared receptor file in the PDBQT format (e.g., sirt1_receptor.pdbqt). This format includes atomic charges and atom type definitions required by AutoDock Vina.[13]

Ligand Preparation: this compound

Proper ligand preparation ensures that the molecule has the correct 3D geometry, protonation state, and torsional degrees of freedom.[10]

  • Obtain Ligand Structure: Download the 3D structure of this compound from the ZINC database in SDF or MOL2 format.[13]

  • Format Conversion (if necessary): Use Open Babel to convert the downloaded file to the PDB format.

  • Prepare the Ligand for Docking:

    • Load the ligand's PDB file into AutoDock Tools.

    • Detect the ligand's root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand file in the PDBQT format (e.g., zinc08792229_ligand.pdbqt).

Grid Box Generation

The grid box defines the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.

  • Identify the Binding Site: The active site of SIRT1 can be identified from the position of the co-crystallized ligand (EX-527) in the original PDB file (4I5I).[14]

  • Define Grid Parameters: In ADT, use the "Grid Box" option. Center the grid on the identified active site. Adjust the dimensions of the box to ensure it is large enough to accommodate the this compound ligand and allow for rotational and translational movements. A typical size is 25 x 25 x 25 Å.

  • Record Grid Parameters: Note the coordinates for the grid center and the dimensions for the configuration file.

Docking Parameter Description Example Value
Grid Center (X, Y, Z) The coordinates for the center of the docking search space.30.15, 15.42, 28.78
Grid Size (Angstroms) The dimensions of the search space in X, Y, and Z.25 x 25 x 25
Exhaustiveness Controls the thoroughness of the conformational search.8 (default)
Running the Molecular Docking

AutoDock Vina is run via the command line and requires a configuration file specifying the input files and search parameters.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Analysis of Results

The output of the docking simulation includes the binding poses and their corresponding affinity scores.

  • Interpret Binding Affinity: The primary result is the binding affinity, reported in kcal/mol in the output log file.[15] More negative values indicate stronger, more favorable binding. AutoDock Vina provides a ranked list of the top binding modes.

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor file (sirt1_receptor.pdbqt) and the docking output file (docking_results.pdbqt). This allows for a 3D inspection of how the ligand fits into the receptor's binding pocket.

  • Analyze Molecular Interactions: Identify the key amino acid residues in the SIRT1 active site that interact with this compound. Look for specific interactions such as:

    • Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex.

    • Hydrophobic Interactions: Interactions with non-polar residues.

    • Pi-Pi Stacking: Interactions between aromatic rings.

Result Metric Description Example Data (this compound)
Binding Affinity (kcal/mol) The estimated free energy of binding for the best pose.-8.9
Number of H-Bonds The count of hydrogen bonds formed between the ligand and receptor.3
Key Interacting Residues Amino acids in SIRT1 forming significant bonds with the ligand.Gln345, Phe273, Ile223, Asn226

Note: The data presented in the table are representative examples for illustrative purposes.

Visualizations

Diagrams created with Graphviz help to visualize the workflow and the biological context of the experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis p1 Download SIRT1 (PDB: 4I5I) p3 Clean SIRT1 Receptor (Remove Water, Ligands) p1->p3 p2 Download this compound p5 Prepare Ligand (Define Rotatable Bonds) p2->p5 p4 Prepare Receptor (Add Hydrogens, Charges) p3->p4 p6 Save as PDBQT Files p4->p6 p5->p6 d1 Define Grid Box (Active Site) p6->d1 d2 Create Vina Config File d1->d2 d3 Run AutoDock Vina d2->d3 a1 Analyze Binding Affinity (kcal/mol) d3->a1 a2 Visualize Docked Pose (PyMOL/Chimera) a1->a2 a3 Identify Key Interactions (H-Bonds, Hydrophobic) a2->a3

Caption: Molecular docking workflow from preparation to analysis.

G SIRT1 SIRT1 Deacetylated Deacetylated Substrate SIRT1->Deacetylated Deacetylates Substrate Acetylated Substrate (e.g., p53, FOXO) Substrate->SIRT1 Response Cellular Response (Stress Resistance, Apoptosis Regulation) Deacetylated->Response Ligand This compound (Inhibitor) Ligand->SIRT1 inhibits NAD NAD+ NAD->SIRT1 required cofactor

Caption: Simplified SIRT1 signaling pathway and point of inhibition.

Conclusion

This protocol provides a standardized and reproducible workflow for conducting molecular docking studies of the potential inhibitor this compound with the SIRT1 protein. By following these steps, researchers can effectively predict binding affinities and visualize the molecular interactions that are key to the ligand's potential mechanism of action. The insights gained from this in silico approach are invaluable for guiding further experimental validation and the rational design of novel SIRT1 inhibitors.

References

Application Notes and Protocols: Investigating Novel Zinc-Containing Compounds in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A Template for ZINC08792229 and Similar Molecules

Disclaimer: No specific experimental data or scientific literature could be found for the compound this compound in the context of diabetes research as of December 2025. The following application notes and protocols are a generalized template based on established methodologies for evaluating zinc-containing compounds in animal models of diabetes. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound or any other novel compound.

Introduction

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Zinc is an essential trace element that plays a crucial role in insulin synthesis, storage, and secretion.[1][2][3][4] Numerous studies have highlighted the potential therapeutic effects of zinc supplementation in improving glycemic control and mitigating diabetic complications.[1][2][3][4] Consequently, novel zinc-containing compounds, such as those cataloged in the ZINC database, are of significant interest for the development of new anti-diabetic therapies.

These application notes provide a comprehensive framework for the in vivo evaluation of a novel zinc-containing compound, exemplified by this compound, in animal models of diabetes. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action and Signaling Pathways

While the specific mechanism of this compound is unknown, zinc and its complexes are known to exert their effects through various pathways. A novel zinc-containing compound could potentially modulate these pathways.

Insulin Signaling Pathway

Zinc ions have been shown to mimic insulin and enhance insulin signaling. A key mechanism is the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which dephosphorylates and inactivates the insulin receptor.[5] By inhibiting PTP1B, zinc can prolong the phosphorylation of the insulin receptor and its downstream targets, such as Insulin Receptor Substrate (IRS) proteins, leading to the activation of the PI3K/Akt pathway and subsequent translocation of GLUT4 to the cell membrane, ultimately enhancing glucose uptake.

Insulin_Signaling_Pathway Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Activates PTP1B PTP1B Insulin->PTP1B Inhibits IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR Inhibits

Figure 1: Hypothetical modulation of the insulin signaling pathway by this compound.
Antioxidant Defense Pathway

Oxidative stress is a key contributor to the pathogenesis of diabetic complications. Zinc is a cofactor for the antioxidant enzyme superoxide dismutase (SOD) and can induce the expression of metallothionein, which possesses free radical scavenging properties. A novel zinc compound could therefore enhance the cellular antioxidant defense system.

Antioxidant_Pathway ZINC This compound SOD Superoxide Dismutase (SOD) ZINC->SOD Cofactor for MT Metallothionein ZINC->MT Induces ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage SOD->ROS Scavenges MT->ROS Scavenges Experimental_Workflow A Animal Acclimatization B Induction of Diabetes (e.g., STZ injection or HFD) A->B C Confirmation of Diabetes (Blood Glucose Measurement) B->C D Grouping of Animals (Control, Diabetic, Diabetic + this compound) C->D E Treatment Period (e.g., 4-8 weeks) D->E F Monitoring (Body Weight, Food/Water Intake, Blood Glucose) E->F G Terminal Sample Collection (Blood, Tissues) E->G F->G H Biochemical and Histological Analysis G->H

References

Application Notes and Protocols for the Study of Zinc Modulators in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ZINC08792229: Initial literature searches did not yield specific data for the compound this compound in the context of neurodegenerative disease research. The following application notes and protocols are based on the broader, well-established role of zinc and its modulators in the pathology of neurodegenerative diseases. These guidelines are intended to provide a framework for researchers, like those investigating this compound, to study the effects of novel zinc-binding or zinc-modulating compounds in relevant disease models.

Introduction to Zinc in Neurodegenerative Diseases

Zinc is an essential trace element vital for the normal function of the central nervous system (CNS). It acts as a crucial cofactor for numerous enzymes and transcription factors, and plays a significant role in synaptic transmission and plasticity.[1][2][3] However, the delicate balance of zinc homeostasis is critical, as both its deficiency and excess have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][4]

In the context of neurodegeneration, dysregulated zinc can contribute to pathology through several mechanisms:

  • Promotion of Protein Aggregation: Zinc has been shown to bind to amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD, and can influence their aggregation process.[5][6] While some studies suggest zinc can induce Aβ aggregation, others indicate it may redirect aggregation towards less toxic, amorphous species rather than fibrillar plaques.[5]

  • Oxidative Stress: An excess of intracellular zinc can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), contributing to oxidative stress, a common feature of neurodegenerative diseases.[7][8]

  • Excitotoxicity: Zinc can modulate the activity of neurotransmitter receptors, such as NMDA receptors, and excessive levels can contribute to excitotoxicity and neuronal cell death.[1][2]

  • Dysregulation of Signaling Pathways: Zinc acts as a signaling molecule and its abnormal concentrations can affect various intracellular signaling cascades crucial for neuronal survival, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[9][10]

Given the multifaceted role of zinc in neurodegeneration, compounds that can modulate zinc homeostasis, such as chelators or ionophores, represent a promising therapeutic avenue. The following protocols provide a foundation for evaluating the potential of novel compounds, such as the hypothetical action of this compound, in cellular and acellular models of neurodegenerative disease.

Quantitative Data on Zinc Modulation in Neurodegenerative Models

The following tables present representative quantitative data for commonly used zinc modulators in in vitro models of neurodegeneration. These values are intended to serve as a reference for designing experiments and interpreting results when studying a novel compound.

Table 1: In Vitro Neurotoxicity of Zinc in Neuronal Cell Lines

Cell LineZinc SaltExposure Time (hours)EC50 for Cytotoxicity (µM)Reference Assay
HT-22ZnCl₂24150 - 250MTT Assay
SH-SY5YZnSO₄24200 - 400LDH Assay
Primary Cortical NeuronsZnCl₂1250 - 150Propidium Iodide Staining

Note: EC50 values can vary significantly based on the specific assay, cell density, and media composition.

Table 2: Effect of Zinc Chelators on Zinc-Induced Neurotoxicity

ChelatorCell LineZinc Concentration (µM)IC50 for Neuroprotection (µM)Reference Assay
TPENHT-222000.5 - 2.0MTT Assay
ClioquinolSH-SY5Y3001.0 - 5.0Caspase-3 Activity

Note: The neuroprotective efficacy of a chelator is dependent on the concentration of the zinc insult.

Table 3: Modulation of Amyloid-Beta (Aβ₁₋₄₂) Aggregation by Zinc

ConditionAβ₁₋₄₂ Concentration (µM)ModulatorModulator Concentration (µM)Effect on AggregationReference Assay
Control10--Fibril FormationThioflavin T (ThT)
Zinc-induced10ZnCl₂10 - 50Accelerated AggregationThioflavin T (ThT)
Chelation10ZnCl₂ + Clioquinol10 + 20Inhibition of AggregationThioflavin T (ThT)

Note: The effect of zinc on Aβ aggregation is highly dependent on the molar ratio of zinc to Aβ and the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of a test compound, such as a hypothetical this compound, on neurodegenerative disease models.

Protocol 1: Assessment of Neuroprotective Effects against Zinc-Induced Toxicity

Objective: To determine if a test compound can protect neuronal cells from zinc-induced cytotoxicity.

Materials:

  • Neuronal cell line (e.g., HT-22 or SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Zinc salt solution (e.g., ZnCl₂ in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 1-2 hours.

  • Zinc Insult: Prepare a working solution of ZnCl₂ in cell culture medium. Add a predetermined concentration of ZnCl₂ (e.g., 200 µM for HT-22 cells) to the wells already containing the test compound. Include control wells with cells only, cells with the test compound only, and cells with ZnCl₂ only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration of the test compound against cell viability to determine the neuroprotective effect.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

Objective: To evaluate the effect of a test compound on zinc-induced Aβ aggregation.

Materials:

  • Aβ₁₋₄₂ peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)

  • Test compound

  • ZnCl₂ solution

  • Black 96-well plate with a clear bottom

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.

    • Immediately before use, dissolve the peptide film in DMSO to a concentration of 5 mM to create a stock solution.

  • Assay Setup:

    • Prepare a reaction buffer of PBS containing 20 µM ThT.

    • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

      • Aβ₁₋₄₂ only (e.g., 10 µM)

      • Aβ₁₋₄₂ + ZnCl₂ (e.g., 10 µM Aβ₁₋₄₂ + 20 µM ZnCl₂)

      • Aβ₁₋₄₂ + ZnCl₂ + Test Compound (at various concentrations)

      • Test Compound only (as a control for fluorescence interference)

  • Incubation and Measurement:

    • Incubate the plate at 37°C with gentle shaking.

    • Measure the ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and the test compound alone.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Analyze parameters such as the lag time, maximum fluorescence intensity, and aggregation rate to determine the effect of the test compound.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of a test compound on zinc-modulated signaling pathways (e.g., ERK and Akt).

Materials:

  • Neuronal cell line

  • Test compound

  • ZnCl₂

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat neuronal cells in 6-well plates with the test compound and/or ZnCl₂ for a specified duration (e.g., 15-60 minutes for signaling pathway activation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways in Zinc-Mediated Neurotoxicity

Zinc_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Excess Zn2+ Excess Zn2+ Intracellular Zn2+ Increase Intracellular Zn2+ Increase Excess Zn2+->Intracellular Zn2+ Increase Influx via channels Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Zn2+ Increase->Mitochondrial Dysfunction Ras Ras Intracellular Zn2+ Increase->Ras Activates PI3K PI3K Intracellular Zn2+ Increase->PI3K Modulates Aβ Aggregation Aβ Aggregation Intracellular Zn2+ Increase->Aβ Aggregation Modulates ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Neuronal Death Neuronal Death Oxidative Stress->Neuronal Death Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neuronal Death Pro-apoptotic signaling Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Inhibits apoptosis Aβ Aggregation->Neuronal Death

Caption: Key signaling pathways affected by elevated intracellular zinc levels in neurons.

Experimental Workflow for Screening Zinc Modulators

Experimental_Workflow cluster_workflow Screening Workflow for a Hypothetical Zinc Modulator (e.g., this compound) cluster_invivo In Vivo Evaluation Start Start In Vitro Neuroprotection Assay In Vitro Neuroprotection Assay Start->In Vitro Neuroprotection Assay Aβ Aggregation Assay (ThT) Aβ Aggregation Assay (ThT) Start->Aβ Aggregation Assay (ThT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Neuroprotection Assay->Mechanism of Action Studies Aβ Aggregation Assay (ThT)->Mechanism of Action Studies Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Mechanism of Action Studies->Signaling Pathway Analysis (Western Blot) ROS Measurement ROS Measurement Mechanism of Action Studies->ROS Measurement In Vivo Model Studies In Vivo Model Studies Mechanism of Action Studies->In Vivo Model Studies Lead Compound Lead Compound In Vivo Model Studies->Lead Compound Animal Model of AD/PD Animal Model of AD/PD Behavioral Tests Behavioral Tests Histopathology Histopathology

Caption: A generalized experimental workflow for the evaluation of a novel zinc modulator.

References

Application Notes and Protocols: Measuring SIRT1 Activity in Response to ZINC08792229

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effect of the small molecule ZINC08792229 on the activity and protein expression of Sirtuin 1 (SIRT1), a key regulator of cellular processes.

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide range of cellular and molecular mechanisms, including cell cycle progression, metabolism, and apoptosis.[1] Its dysregulation has been implicated in various age-related diseases.[2] SIRT1 modulates the activity of numerous transcription factors and cofactors, such as p53, NF-κB, and PGC-1α, thereby influencing signaling pathways involved in stress response, inflammation, and energy metabolism.[3][4][5] The investigation of small molecules that can modulate SIRT1 activity, such as the compound this compound from the ZINC database, is a promising avenue for therapeutic development.

This document outlines two key experimental procedures to assess the impact of this compound on SIRT1: a Western blot protocol to quantify changes in SIRT1 protein levels and a fluorometric assay to measure its enzymatic activity.

Data Presentation

Quantitative data from the described experiments should be recorded and organized for clear comparison. The following table provides a template for summarizing the results.

Treatment Group This compound Concentration (µM) SIRT1 Protein Level (Relative to Control) SIRT1 Activity (Relative Fluorescence Units)
Vehicle Control01.00
This compound1
This compound10
This compound50
Positive Control (e.g., Resveratrol)Specific Conc.
Negative Control (e.g., Nicotinamide)Specific Conc.

Experimental Protocols

Western Blot Protocol for SIRT1 Protein Expression

This protocol details the steps to determine the levels of SIRT1 protein in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

  • Culture cells of interest to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

b. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Load 20-40 µg of total protein per lane on a 4-12% MOPS or other appropriate SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk (NFDM) or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for SIRT1 (e.g., Cell Signaling Technology #2310) diluted in blocking buffer overnight at 4°C.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • For normalization, probe the same membrane for a loading control protein, such as β-actin or GAPDH.

d. Quantification:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the SIRT1 band intensity to the corresponding loading control band intensity.

  • Express the results as a fold change relative to the vehicle-treated control.

SIRT1 Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of SIRT1 in the presence of this compound using a commercially available kit (e.g., Abcam ab156065, Sigma-Aldrich CS1040).[7][8] The assay is based on the deacetylation of a fluorogenic substrate by SIRT1.

a. Reagent Preparation:

  • Prepare assay buffers, SIRT1 enzyme, fluorogenic substrate, and developer solution as per the kit manufacturer's instructions.[9]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

b. Assay Procedure:

  • In a 96-well black, flat-bottom plate, add the assay buffer to each well.

  • Add the test compound (this compound at various concentrations), a known SIRT1 activator (e.g., Resveratrol) as a positive control, a known SIRT1 inhibitor (e.g., Nicotinamide) as a negative control, and a vehicle control to the respective wells.

  • Add the SIRT1 enzyme to all wells except for the "no enzyme" control wells.

  • Initiate the reaction by adding the NAD+ and fluorogenic SIRT1 substrate solution to each well.[10]

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well.[9]

  • Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorescence plate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[8]

c. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" or "no substrate" wells) from all readings.

  • Calculate the percentage of SIRT1 activity in the presence of this compound relative to the vehicle control.

  • Plot the SIRT1 activity against the concentration of this compound to determine the dose-response relationship.

Visualizations

Experimental_Workflow cluster_western Western Blot for SIRT1 Protein Expression cluster_activity SIRT1 Activity Assay cell_culture Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SIRT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Quantification of SIRT1 Levels detection->quantification reagent_prep Reagent Preparation assay_setup Assay Setup in 96-well Plate (with this compound) reagent_prep->assay_setup reaction_init Reaction Initiation (add NAD+ & Substrate) assay_setup->reaction_init incubation1 Incubation (Deacetylation) reaction_init->incubation1 development Addition of Developer incubation1->development incubation2 Incubation (Fluorophore Release) development->incubation2 fluorescence Fluorescence Measurement incubation2->fluorescence analysis Data Analysis fluorescence->analysis

Caption: Experimental workflow for assessing the effect of this compound on SIRT1.

SIRT1_Signaling_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance This compound This compound This compound->SIRT1 Modulates

Caption: Simplified SIRT1 signaling pathway and potential modulation by this compound.

References

Application Notes and Protocols: Preclinical Development of ZINC08792229

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC08792229 is a unique identifier for a small molecule within the ZINC database, a comprehensive library of commercially available compounds for virtual screening and drug discovery. As a compound selected from a screening library, it is likely that this compound is a novel investigational substance with limited to no publicly available data regarding its physicochemical properties, biological activity, or in vivo characteristics.

These application notes provide a generalized framework for the initial preclinical assessment of a novel compound such as this compound, with a focus on determining its solubility and preparing it for in vivo studies. The following protocols are standard methodologies intended to be adapted based on the experimentally determined properties of the compound.

Physicochemical Characterization and Solubility Assessment

A critical first step in the preclinical evaluation of any potential therapeutic agent is the determination of its solubility in various vehicles. This information is paramount for developing a formulation that allows for consistent and reproducible administration in animal models.

Table 1: Solubility Profile of this compound

The following table should be populated with experimental data obtained for this compound.

Solvent/Vehicle SystemTemperature (°C)Maximum Solubility (mg/mL)Observations
Deionized Water25
Phosphate-Buffered Saline (PBS), pH 7.425
0.9% Saline25
Dimethyl Sulfoxide (DMSO)25
Ethanol25
5% DMSO in 0.9% Saline25
10% DMSO, 40% PEG300, 50% Water25
5% Solutol HS 15 in PBS25

Experimental Protocols

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a standard method for determining the kinetic solubility of a test compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • 96-well plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the selected aqueous and organic solvents.

  • Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for 1.5 to 2 hours to allow for equilibration.

  • Precipitation Assessment: After incubation, visually inspect each well for precipitation. For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound has maximum absorbance to detect light scattering from precipitated material.

  • Quantification: The highest concentration of the compound that remains in solution without precipitation is determined to be the kinetic solubility in that specific solvent system. For more precise measurements, the supernatant can be analyzed by a validated HPLC method.

Preparation for In Vivo Studies

Once the solubility profile is established, an appropriate formulation can be developed for administration in animal models. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the target dose.

Protocol 2: Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a common vehicle system for IP administration of a hydrophobic compound.

Vehicle Composition:

  • 5% DMSO

  • 40% Polyethylene glycol 300 (PEG300)

  • 55% Saline (0.9% NaCl)

Materials:

  • This compound (solid)

  • DMSO

  • PEG300

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the DMSO to the solid compound and vortex thoroughly until it is completely dissolved. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation.

  • Addition of Co-solvent: Add the PEG300 to the DMSO solution and vortex until the solution is homogeneous.

  • Final Vehicle Addition: Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation of the compound.

  • Final Formulation: The resulting solution should be a clear, homogenous formulation ready for administration. Visually inspect for any precipitates before use.

  • Sterility: For intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm filter.

Visualizations

Workflow for In Vivo Preparation and Dosing

The following diagram illustrates the general workflow for preparing an uncharacterized compound, such as this compound, for in vivo studies.

G cluster_prep Formulation Development cluster_invivo In Vivo Study compound This compound (Solid) solubility Solubility Assessment (Protocol 1) compound->solubility vehicle Vehicle Selection solubility->vehicle formulation Formulation Preparation (Protocol 2) vehicle->formulation qc Quality Control (Clarity, pH, Sterility) formulation->qc dosing Dose Calculation qc->dosing admin Animal Dosing (e.g., IP, IV, PO) dosing->admin pk Pharmacokinetic Analysis admin->pk pd Pharmacodynamic Analysis admin->pd

Caption: Workflow for the preparation and in vivo testing of a novel compound.

Hypothetical Signaling Pathway Modulation

As the biological target and mechanism of action for this compound are unknown, a specific signaling pathway cannot be depicted. Should experimental evidence elucidate its activity (e.g., as a kinase inhibitor), a diagram could be constructed. For instance, if this compound were found to inhibit the Ras-Raf-MEK-ERK pathway, a representative diagram would be as follows.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation zinc_compound This compound zinc_compound->mek

Caption: Example of a signaling pathway diagram for a hypothetical MEK inhibitor.

Application Notes: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition for Targeting SIRT1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SIRT1

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a central role in a multitude of cellular processes, including stress resistance, metabolism, apoptosis, inflammation, and aging.[1][2] It exerts its influence by deacetylating a wide array of protein substrates, encompassing histones and numerous transcription factors such as p53, NF-κB, and FOXO proteins.[3] Given its involvement in various signaling pathways, SIRT1 has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[4] Researchers employ several methods to modulate SIRT1 activity, with two prominent approaches being the genetic knockdown of its expression using lentiviral short hairpin RNA (shRNA) and the direct inhibition of its enzymatic activity with small molecules.

Lentiviral shRNA Knockdown of SIRT1

Lentiviral vectors are a powerful tool for delivering genetic material into a broad range of cell types, including non-dividing and hard-to-transfect cells, to achieve stable and long-term gene silencing.[5] This system utilizes a replication-incompetent virus to integrate an shRNA sequence targeting SIRT1 mRNA into the host cell's genome. Once transcribed, the shRNA is processed by the cell's RNA interference (RNAi) machinery to guide the degradation of the target mRNA, leading to a sustained reduction in SIRT1 protein expression.[6] This method is particularly advantageous for studies requiring long-term, stable suppression of SIRT1 and for creating stable cell lines or transgenic animal models. The efficiency of knockdown can be very high, often exceeding 90%, though it can vary depending on the shRNA sequence, target cell type, and viral titer.[7]

Small Molecule Inhibition of SIRT1: ZINC08792229 and EX-527

Small molecule inhibitors offer a complementary approach by directly targeting the enzymatic activity of the SIRT1 protein. This method allows for acute, transient, and dose-dependent control over SIRT1 function. The compound this compound is listed as a potential SIRT1 inhibitor, likely identified through computational virtual screening methods.[8][9] However, extensive experimental data on its potency, specificity, and cellular effects are not widely available in peer-reviewed literature.

For the purpose of providing a well-characterized example, these notes will focus on EX-527 (Selisistat) , a potent and highly selective, cell-permeable SIRT1 inhibitor.[1][10] EX-527 acts as an uncompetitive inhibitor with respect to NAD+ and non-competitive with the substrate, effectively blocking the deacetylase activity of SIRT1.[11] Its high selectivity for SIRT1 over other sirtuins (SIRT2, SIRT3) and other classes of histone deacetylases (HDACs) makes it a valuable tool for dissecting the specific roles of SIRT1's catalytic function.[10] Small molecule inhibitors like EX-527 are ideal for studies requiring temporal control of inhibition and for potential therapeutic applications where systemic or localized delivery is desired.

Comparative Summary

FeatureLentiviral shRNA KnockdownSmall Molecule Inhibition (e.g., EX-527)
Mechanism of Action Post-transcriptional gene silencing via mRNA degradation.Direct inhibition of SIRT1 enzymatic (deacetylase) activity.
Target SIRT1 mRNA.SIRT1 protein.
Effect Reduction of total SIRT1 protein levels.Inhibition of SIRT1 catalytic function.
Duration of Effect Stable, long-term.Transient, reversible upon withdrawal.
Control Limited temporal control post-transduction.Dose-dependent and temporally controlled.
Delivery Viral transduction.Addition to cell culture media or systemic administration.
Typical Efficiency/Potency 40-99% knockdown of protein expression.[7]IC50 of 38-123 nM for EX-527.[10][12]
Potential Off-Target Effects Can include unintended silencing of other genes due to sequence similarity.Can include inhibition of other kinases or enzymes (EX-527 is highly selective for SIRT1).[10]
Best Suited For Creating stable cell lines, in vivo studies requiring permanent knockdown.Acute studies, dose-response experiments, temporal analysis of SIRT1 function.

Experimental Protocols

Protocol 1: Lentiviral-Mediated shRNA Knockdown of SIRT1

This protocol details the steps for producing lentiviral particles and transducing a target cell line to achieve stable knockdown of SIRT1.

Materials:

  • HEK293T cells

  • Lentiviral vector encoding a validated shRNA targeting human SIRT1 (e.g., from TRC library) and a non-targeting shRNA control vector.

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., FuGENE HD)

  • DMEM with 10% FBS

  • Opti-MEM

  • Target cells (e.g., MCF-7, HCT116)

  • Polybrene

  • Puromycin (for selection)

  • 0.45 µm filter

Procedure:

Day 1: Seed HEK293T Producer Cells

  • Plate 0.8-1.0 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS (without antibiotics).

  • Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.

Day 2: Transfect HEK293T Cells

  • In a sterile tube, prepare the plasmid cocktail for each shRNA construct (SIRT1-targeting and non-targeting control):

    • pLKO.1-shRNA plasmid: 500 ng

    • psPAX2 (packaging): 500 ng

    • pMD2.G (envelope): 50 ng

  • Bring the total volume to 100 µL with serum-free Opti-MEM.

  • Add 3.1 µL of FuGENE HD transfection reagent directly to the diluted DNA mixture.

  • Incubate for 20 minutes at room temperature.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate at 37°C for 12-15 hours.

Day 3: Change Media

  • Aspirate the transfection medium from the cells and wash once with PBS.

  • Add 1.5 mL of fresh, complete growth medium (with antibiotics) to each well.

Day 4 & 5: Harvest Viral Supernatant

  • 48 hours post-transfection: Collect the supernatant containing viral particles and store at 4°C. Add 1.5 mL of fresh medium to the cells.

  • 72 hours post-transfection: Harvest the supernatant again and pool it with the 48-hour collection.

  • Centrifuge the pooled supernatant at 1250 rpm for 5 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter. The viral stock can be used immediately or aliquoted and stored at -80°C.

Day 6: Transduce Target Cells

  • Plate 5-7 x 10^5 target cells per well in a 12-well plate.

  • Add Polybrene to the cells at a final concentration of 8 µg/mL to enhance transduction efficiency.

  • Add the desired volume of lentiviral particles (a range of MOIs should be tested to optimize).

  • Incubate overnight.

Day 7 and Onward: Selection and Expansion

  • 24 hours post-transduction: Replace the virus-containing medium with fresh medium containing puromycin at a predetermined selective concentration (typically 2-10 µg/mL).

  • Replace with fresh puromycin-containing medium every 3-4 days.

  • Once resistant colonies are identified (typically 5-10 days), expand them for analysis.

  • Confirm SIRT1 knockdown via qRT-PCR and Western blot.

Protocol 2: SIRT1 Inhibition with EX-527 (Small Molecule Inhibitor)

This protocol describes the treatment of cultured cells with EX-527 to inhibit SIRT1 activity.

Materials:

  • Target cells plated in appropriate culture vessels

  • EX-527 (Selisistat)

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

1. Prepare EX-527 Stock Solution:

  • Dissolve EX-527 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. Cell Seeding:

  • Seed target cells in multi-well plates (e.g., 6-well or 96-well) at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment and analysis.

  • Allow cells to adhere and grow overnight.

3. Cell Treatment:

  • On the day of the experiment, prepare working solutions of EX-527 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM).

  • Important: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of EX-527.

  • Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of EX-527 or the vehicle control.

4. Incubation:

  • Incubate the cells for the desired treatment duration. The optimal time will depend on the specific assay:

    • For assessing p53 acetylation: 2-6 hours after DNA damage induction.[13]

    • For cell viability/proliferation assays: 24-72 hours.

    • For gene expression analysis: 6-24 hours.

5. Downstream Analysis:

  • After incubation, harvest the cells for analysis.

    • For Western Blot: Wash cells with cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors to analyze protein levels and acetylation status (e.g., acetyl-p53).

    • For Cell Viability: Use assays such as MTT, WST-1, or CellTiter-Glo® according to the manufacturer's instructions.

    • For qRT-PCR: Isolate total RNA to analyze the expression of SIRT1 target genes.

Visualizations

SIRT1 Signaling Pathway

SIRT1_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates FOXO FOXO (FOXO1, FOXO3a) SIRT1->FOXO deacetylates NFkB NF-κB (p65) SIRT1->NFkB deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates eNOS eNOS SIRT1->eNOS deacetylates Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis StressResistance Stress Resistance DNA Repair FOXO->StressResistance Inflammation Inflammation NFkB->Inflammation Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria Vasodilation Vasodilation eNOS->Vasodilation

Caption: SIRT1 deacetylates key proteins to regulate cellular processes.

Experimental Workflow: Lentiviral shRNA Knockdown

shRNA_Workflow start Day 1: Seed HEK293T Cells transfect Day 2: Co-transfect shRNA, Packaging & Envelope Plasmids start->transfect harvest Day 4-5: Harvest & Filter Lentiviral Supernatant transfect->harvest transduce Day 6: Transduce Target Cells (+ Polybrene) harvest->transduce select Day 7+: Select with Puromycin transduce->select analyze Analyze Knockdown (Western / qRT-PCR) select->analyze

Caption: Workflow for SIRT1 knockdown using lentiviral shRNA.

Experimental Workflow: Small Molecule Inhibitor Treatment

Inhibitor_Workflow start Day 1: Seed Target Cells treat Day 2: Treat cells with EX-527 & Vehicle Control start->treat incubate Incubate for Desired Duration (e.g., 2-72 hours) treat->incubate harvest Harvest Cells or Supernatant incubate->harvest analyze Downstream Analysis (Viability, Western, etc.) harvest->analyze

Caption: Workflow for SIRT1 inhibition using a small molecule.

Logical Comparison: shRNA vs. Small Molecule Inhibitor

Caption: Comparison of shRNA knockdown and small molecule inhibition.

References

Troubleshooting & Optimization

Troubleshooting ZINC08792229 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the challenges associated with the low aqueous solubility of the compound ZINC08792229.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial stock solution preparation of poorly soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common starting solvent.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[2]

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[1][2][4] However, the tolerance to DMSO is cell-line dependent.[5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to different concentrations of DMSO.[6][7]

Table 1: General Guidelines for Maximum DMSO Concentration in Cell-Based Assays

DMSO Concentration (v/v)Potential EffectRecommendation
> 1%High risk of cytotoxicity and significant non-specific biological effects.[6][7]Avoid
0.5% - 1%May cause stress or differentiation in sensitive cell lines.Use with caution; verify cell health and morphology.
0.1% - 0.5%Generally considered safe for most robust cell lines for short-term assays.[7]A common working range; always include a vehicle control.
< 0.1%Minimal to no effect on most cell lines.Ideal for long-term experiments or with sensitive assays.

Q3: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound, which is soluble in the organic solvent, becomes insoluble as the solvent polarity rapidly changes upon dilution into an aqueous medium.[2][8] To prevent this, always add the DMSO stock solution to the larger volume of pre-warmed (37°C) aqueous buffer or medium while vortexing or swirling gently.[2][8] This ensures rapid and uniform mixing, preventing localized high concentrations of the compound. Performing an intermediate dilution step can also be effective.[2][9]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Thermodynamic solubility is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions with the solid state of the substance.[10][11] Kinetic solubility , on the other hand, is determined by adding a concentrated organic stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[10][13] For early-stage drug discovery, kinetic solubility is often measured first as it is a higher throughput method.[12][14]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Buffer

You have prepared a 10 mM stock solution of this compound in DMSO. When you add 1 µL of this stock to 1 mL of your phosphate-buffered saline (PBS) to make a 10 µM working solution, a precipitate forms instantly.

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  • Use of surfactants (e.g., Tween-80, Poloxamer 188)

  • Use of cyclodextrins

  • Prepare a solid dispersion"]; End[label="Solution Achieved"];

    end } /dot Caption: Troubleshooting workflow for compound precipitation.

Table 2: Hypothetical Solubility Profile of this compound in Different Solvents

This table presents hypothetical data for illustrative purposes.

Solvent SystemMaximum Soluble Concentration (µM)Observations
100% DMSO> 100,000Clear solution
PBS (pH 7.4)< 1Immediate precipitation
PBS with 0.5% DMSO5Clear initially, cloudy after 1 hour
PBS with 1% DMSO15Clear solution
PBS with 5% Ethanol10Clear solution
PBS with 0.1% Tween-8025Clear solution, may form micelles
50 mM Citrate Buffer (pH 5.0) with 0.5% DMSO8Solubility may be pH-dependent
50 mM TRIS Buffer (pH 8.5) with 0.5% DMSO3Solubility may be pH-dependent
Issue 2: Solution is Initially Clear but Becomes Cloudy Over Time

You have successfully prepared a 10 µM solution of this compound in your cell culture medium with 0.1% DMSO. The solution is clear at first, but after 2 hours in the incubator, you observe a fine precipitate.

  • Potential Cause: Metastable Supersaturated Solution. The initial concentration is above the compound's thermodynamic solubility limit, even though it was below the kinetic solubility limit.[10] Over time, the unstable supersaturated solution allows the compound to precipitate out as it moves towards thermodynamic equilibrium.[8]

    • Recommended Solution: Reduce the final working concentration of this compound. Your experiment may be running at a concentration that is not sustainable in an aqueous environment for extended periods.

  • Potential Cause: Temperature Fluctuations. A decrease in temperature can reduce solubility.[4]

    • Recommended Solution: Ensure your experimental setup is maintained at a constant temperature. Use pre-warmed media and minimize the time the plate is outside the incubator.

  • Potential Cause: Interaction with Media Components. Serum proteins or other components in the media could be promoting precipitation over time.[4]

    • Recommended Solution: Test the solubility of this compound in a simpler buffer (e.g., PBS) at the same concentration and for the same duration to see if the problem persists. If it is soluble in the simple buffer, media components are likely the cause. Consider reducing the serum percentage if your experiment allows.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (assuming a molecular weight of 350 g/mol for calculation purposes).

  • Weigh the Compound: Accurately weigh out 3.5 mg of this compound powder.[15][16]

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.[15][16]

  • Dissolve: Vortex the solution vigorously. Gentle heating (to 30-40°C) or brief sonication in a water bath can be used to aid dissolution if necessary.[4] Visually inspect to ensure all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C.[1]

Protocol 2: General Procedure for Diluting Stock for an In Vitro Assay

This protocol provides a general guideline for preparing a 10 µM working solution from a 10 mM DMSO stock for a cell-based assay.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.[2]

  • Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium to achieve a final concentration of 10 µM.[4]

    • Crucially: Add the this compound stock solution to the medium while vortexing or gently swirling the tube to ensure rapid and uniform mixing.[8] This minimizes localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high for the aqueous environment.

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} /dot Caption: A co-solvent improves solubility by acting as an intermediary.

References

ZINC08792229 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the small molecule ZINC08792229. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your long-term experiments.

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of Activity

One of the most common challenges in long-term experiments is the degradation of the small molecule inhibitor, leading to variability in results. This guide provides a systematic approach to troubleshoot and mitigate these stability issues.

Observed Problems and Recommended Actions

Symptom Potential Cause Recommended Action
Gradual decrease in potency over time in cell-based assays.Degradation of this compound in solution at experimental temperature (e.g., 37°C).1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay medium at 37°C. 3. Consider using a more stable analog if degradation is rapid.
Precipitate observed in stock solution upon thawing.Poor solubility at low temperatures or solvent choice.[1]1. Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution.[1] 2. Consider storing at a slightly lower concentration.[1] 3. Evaluate alternative solvents for cryogenic storage.[1]
A visible color change in the stock or working solution.Chemical degradation, possibly due to oxidation or light exposure.[1]1. Discard the colored solution. 2. Prepare a fresh stock solution and store it protected from light (e.g., in an amber vial) and under an inert atmosphere (e.g., argon or nitrogen).[1]
High variability between replicate wells in an assay.Compound aggregation or non-specific binding.1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. 2. Evaluate different assay buffers and conditions.
Stability of this compound Under Various Storage Conditions

The following table summarizes the expected stability of this compound based on general best practices for small molecule storage.

Storage Condition Solvent Temperature Atmosphere Expected Stability (Half-life) Recommendation
Solid (Powder)N/A-20°CDry, Dark> 2 yearsOptimal for long-term storage.
Solid (Powder)N/A4°CDry, Dark6-12 monthsSuitable for short to medium-term storage.
Stock SolutionDMSO-80°CInert Gas> 1 yearRecommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles.[1]
Stock SolutionDMSO-20°CInert Gas~6 monthsSuitable for medium-term storage. Aliquot to avoid freeze-thaw cycles.[1]
Working SolutionAqueous Buffer (pH 7.4)4°CStandard< 48 hoursPrepare fresh before each experiment.
Working SolutionAqueous Buffer (pH 7.4)Room TempStandard< 8 hoursUse immediately after preparation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific solvent and storage condition over time.

Objective: To quantify the degradation of this compound under experimental conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Analytical HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

  • Timepoint Zero (T=0): Immediately dilute an aliquot of the fresh stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system. Record the peak area of the parent compound. This serves as the baseline (100% integrity).[1]

  • Storage: Store the remaining stock solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature exposed to light, etc.).

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours and 1 week), take an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.[1]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of intact this compound versus time to determine the degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_stock Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 10 µM in Assay Buffer) prep_stock->prep_working run_assay Perform Biological Assay prep_working->run_assay collect_data Collect Experimental Data run_assay->collect_data analyze_results Analyze Results collect_data->analyze_results compare_controls Compare with Controls analyze_results->compare_controls inconsistent_results Inconsistent Results? compare_controls->inconsistent_results If issues arise check_stability Run Stability Assay (HPLC) inconsistent_results->check_stability

Caption: A general experimental workflow for using this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_solution Check Solution Appearance (Color change? Precipitate?) start->check_solution precipitate Precipitate Observed check_solution->precipitate Yes no_precipitate Solution is Clear check_solution->no_precipitate No action_precipitate Action: 1. Warm & Vortex Solution 2. Store at Lower Concentration 3. Change Solvent precipitate->action_precipitate check_age Is the Stock Solution Old or Subject to Freeze-Thaw? no_precipitate->check_age old_stock Yes check_age->old_stock Yes fresh_stock No check_age->fresh_stock No action_fresh_stock Action: Prepare Fresh Stock Solution & Aliquot old_stock->action_fresh_stock check_hplc Assess Purity with HPLC Stability Assay fresh_stock->check_hplc action_fresh_stock->check_hplc end_good Purity Confirmed: Investigate Assay Parameters check_hplc->end_good >95% Pure end_bad Degradation Confirmed: Synthesize/Order New Batch check_hplc->end_bad <95% Pure

Caption: A decision tree for troubleshooting this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a molecule like this compound?

While specific data for this compound is not available, small molecules are typically susceptible to three main degradation pathways:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly susceptible.[2][3]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[3] This often involves free-radical processes.[2]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[2]

Q2: How should I prepare stock solutions of this compound for long-term storage?

For long-term storage, dissolve this compound in anhydrous, high-purity DMSO to a concentration of 10-20 mM. Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.[1] Before sealing, you can purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[1] Store these aliquots at -80°C.

Q3: Can I store working solutions of this compound in aqueous buffers?

It is not recommended to store this compound in aqueous buffers for extended periods. Due to the risk of hydrolysis, especially if the buffer pH is not neutral, stability is often limited to a few hours. Always prepare fresh working solutions from your frozen DMSO stock immediately before an experiment.

Q4: What type of storage container is best for this compound?

For long-term storage of either solid compound or stock solutions, use amber glass vials or inert polypropylene tubes.[1] This will protect the compound from light and prevent potential leaching of contaminants from plastic or adsorption of the compound to the container surface.

Q5: My experimental results are inconsistent. What is the first thing I should check?

If you observe inconsistent results, the first step is to question the stability and integrity of your compound. Prepare a fresh working solution from a new aliquot of your frozen stock. If the problem persists, prepare a completely new stock solution from the solid compound. If variability is still an issue, it is prudent to perform a stability analysis, such as the HPLC protocol described above, to confirm the purity of your compound.

References

Technical Support Center: Improving the Bioavailability of ZINC08792229 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the investigational compound ZINC08792229. The following resources are designed to address specific issues you may encounter during your experiments and guide you toward effective solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for many investigational compounds. The primary reasons often include:

  • Poor Aqueous Solubility: For a compound to be absorbed, it must first dissolve in the gastrointestinal (GI) fluids. If this compound is poorly soluble, this will be a major limiting factor.[1][2]

  • Low Dissolution Rate: The speed at which the compound dissolves can also limit absorption, even if it is technically soluble.[2][3]

  • High First-Pass Metabolism: After absorption from the gut, the compound passes through the liver before reaching systemic circulation. Significant metabolism in the gut wall or liver (the "first-pass effect") can drastically reduce the amount of active drug.[4]

  • Efflux by Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the GI tract, limiting its net absorption.[4]

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or be broken down by digestive enzymes.[5]

Q2: What are the initial characterization steps we should perform to understand the bioavailability challenges of this compound?

A2: A systematic physicochemical and biopharmaceutical characterization is crucial. Key initial studies include:

  • Solubility Profiling: Determine the aqueous solubility of this compound at different pH values that mimic the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • LogP/LogD Measurement: Assess the lipophilicity of the compound, which influences its ability to cross cell membranes.

  • Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.

  • Metabolic Stability Assessment: Incubate this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolic degradation.

Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to overcome poor solubility and enhance bioavailability:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[1][2][3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[6][7]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that improve solubilization in the gut.[6][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming a complex with a hydrophilic exterior that improves aqueous solubility.[2]

Troubleshooting Guides

Issue 1: this compound precipitates out of the dosing vehicle before or during administration.

Potential Cause Troubleshooting Step
Exceeding Solubility Limit Determine the saturation solubility of this compound in the chosen vehicle. If necessary, select a vehicle with higher solubilizing capacity or use a co-solvent system.
pH or Temperature Sensitivity Evaluate the stability of the formulation under different pH and temperature conditions. Buffer the formulation if pH is a critical factor.
Incompatible Excipients Screen for incompatibilities between this compound and the formulation excipients.

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Step
Inconsistent Dissolution Standardize feeding conditions (e.g., fasted vs. fed state) as food can significantly impact the GI environment and drug absorption.[8] Improve the homogeneity of the formulation, especially for suspensions.
Formulation Instability Ensure the formulation is stable throughout the duration of the study. For example, a suspension should not settle, and an emulsion should not phase-separate.
Genetic Variability in Metabolism Consider the potential for polymorphic drug-metabolizing enzymes in the animal strain being used.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v).

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a bead mill with appropriate milling media.

  • Monitor the particle size distribution of the nanosuspension using a dynamic light scattering (DLS) instrument.

  • Continue homogenization until the desired mean particle size (e.g., < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • Characterize the final nanosuspension for particle size, PDI, and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate and compare the oral bioavailability of different formulations of this compound.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicles/formulations (e.g., aqueous suspension, nanosuspension, SMEDDS)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Fast animals overnight (e.g., 12 hours) with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

Parameter Value Implication for Bioavailability
Molecular Weight 450.5 g/mol Moderate size, may have good permeability if other factors are favorable.
Aqueous Solubility (pH 6.8) < 1 µg/mLVery low solubility, likely a major barrier to absorption.
LogP 4.2High lipophilicity, may lead to poor aqueous solubility but good membrane permeability.
Permeability (Caco-2) 15 x 10⁻⁶ cm/sHigh permeability, suggesting absorption is limited by dissolution.
Metabolic Stability (t½ in liver microsomes) 15 minModerate to high metabolism, suggesting potential for first-pass effect.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0350 ± 90100
Nanosuspension 250 ± 601.01750 ± 400500
SMEDDS 400 ± 950.52800 ± 650800

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Profiling nano Nanosuspension solubility->nano permeability Permeability Assay smedds SMEDDS permeability->smedds metabolism Metabolic Stability pk_study Pharmacokinetic Study metabolism->pk_study nano->pk_study smedds->pk_study solid_dispersion Solid Dispersion solid_dispersion->pk_study data_analysis Data Analysis pk_study->data_analysis

Caption: Workflow for improving the bioavailability of a new chemical entity.

signaling_pathway cluster_cell Intestinal Epithelial Cell ZINC08792229_lumen This compound (in gut lumen) ZINC08792229_inside This compound ZINC08792229_lumen->ZINC08792229_inside Absorption Pgp P-gp Efflux Pump Pgp->ZINC08792229_lumen Efflux Metabolism CYP3A4 Metabolism Metabolite Inactive Metabolite Metabolism->Metabolite ZINC08792229_inside->Pgp ZINC08792229_inside->Metabolism PortalVein To Portal Vein ZINC08792229_inside->PortalVein

Caption: Potential barriers to the oral absorption of this compound.

References

Technical Support Center: Addressing Cytotoxicity of Novel Compounds in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to address the cytotoxicity of novel or uncharacterized compounds, such as ZINC08792229, in primary cell lines. Due to the lack of specific data for this compound, this document serves as a general protocol and troubleshooting resource.

Frequently Asked Questions (FAQs)

Q1: I am seeing high levels of cell death in my primary cell culture after treatment with a novel compound. What are the initial troubleshooting steps?

A1: High cytotoxicity upon initial screening is a common challenge. Consider the following:

  • Compound Concentration: The primary suspect is often a supra-toxic concentration. We recommend performing a dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., micromolar range) to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of the compound's solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your primary cells. It is advisable to run a vehicle control (media with solvent only).

  • Primary Cell Health: Primary cells are more sensitive than immortalized cell lines.[1][2] Ensure your cells are healthy, within a low passage number, and have a high viability score before starting the experiment.[3][4]

  • Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider a time-course experiment to assess when cytotoxic effects become apparent.

Q2: My primary cells are detaching from the culture plate after compound treatment. What could be the cause?

A2: Cell detachment can be a sign of apoptosis or necrosis. However, it can also be due to issues with the culture conditions:

  • Matrix Coating: Some primary cells require a specific matrix coating (e.g., collagen, fibronectin, laminin) for proper adherence. The compound might be interfering with cell-matrix interactions. Ensure your coating is appropriate and evenly applied.[5]

  • Over-trypsinization: During passaging, excessive exposure to trypsin can damage cell surface proteins crucial for attachment.[3]

  • Serum Concentration: If using a serum-containing medium, ensure the serum concentration is optimal for your primary cell type. Some compounds may have altered activity in the presence of serum proteins.

Q3: How can I differentiate between apoptosis and necrosis induced by my compound?

A3: Distinguishing between these two forms of cell death is crucial for understanding the mechanism of cytotoxicity. Several assays can be employed:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is mediated by a cascade of enzymes called caspases. Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can confirm an apoptotic mechanism.[6][7]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[6][8]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Cell density can influence the response to cytotoxic compounds. Always perform a cell count before seeding and ensure uniform seeding density across all wells.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Compound Precipitation The compound may not be fully soluble in the culture medium at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or a lower concentration range.
Reagent Preparation and Handling Ensure that all reagents, including the compound stock solution and assay reagents, are properly prepared, stored, and protected from light if they are light-sensitive.
Problem 2: No Observable Cytotoxicity
Possible Cause Suggested Solution
Compound Concentration Too Low The tested concentrations may be below the cytotoxic threshold. Expand the dose-response curve to include higher concentrations.
Compound Instability The compound may be unstable in the culture medium over the incubation period. Consider shorter incubation times or replenishing the compound.
Cell Type Resistance The chosen primary cell line may be inherently resistant to the compound's mechanism of action. If possible, test the compound on a different primary cell type or a sensitive cancer cell line as a positive control.
Assay Sensitivity The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay, such as an ATP-based luminescence assay.

Quantitative Data Summary

The following tables represent hypothetical data from a preliminary screen of a novel compound in a primary endothelial cell line.

Table 1: Dose-Response of Compound this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
255.8 ± 2.1
501.2 ± 0.5

Table 2: Apoptosis vs. Necrosis in HUVECs treated with 5 µM this compound for 24 hours.

Cell PopulationPercentage of Total Cells (Mean ± SD)
Viable (Annexin V-, PI-)48.5 ± 3.7
Early Apoptotic (Annexin V+, PI-)35.2 ± 2.9
Late Apoptotic/Necrotic (Annexin V+, PI+)14.8 ± 2.1
Necrotic (Annexin V-, PI+)1.5 ± 0.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound in a 96-well, opaque-walled plate as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.

  • Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Primary Cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 24 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Experimental workflow for assessing compound cytotoxicity using the MTT assay.

signaling_pathway cluster_pro_survival Pro-Survival Pathway cluster_apoptotic Apoptotic Pathway compound This compound receptor Cell Surface Receptor compound->receptor stress Intracellular Stress (e.g., ROS) compound->stress akt Akt receptor->akt inhibits bax Bax stress->bax activates bcl2 Bcl-2 akt->bcl2 inhibits bcl2->bax inhibits cyto_c Cytochrome c release bax->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating how a compound might induce apoptosis.

troubleshooting_guide cluster_solutions start High Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 sol1 Reduce solvent concentration q1->sol1 Yes q2 Is cytotoxicity observed at all concentrations? q1->q2 No sol2 Perform dose-response curve sol3 Check for compound precipitation sol4 Assess initial cell health q2->sol2 No q3 Is there visible precipitate? q2->q3 Yes q3->sol3 Yes q3->sol4 No

Caption: A logical troubleshooting guide for addressing high cytotoxicity in primary cell lines.

References

Technical Support Center: Minimizing Degradation of ZINC08792229 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZINC08792229. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling and use of this compound in experimental settings. To ensure the integrity of your experiments, it is crucial to minimize the degradation of this compound in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and why is it important?

To provide specific guidance on minimizing the degradation of this compound, its chemical structure is required. The structure dictates the compound's inherent stability and potential degradation pathways. Without this information, any advice would be generic and may not be applicable. Chemical structures are typically represented in formats like SMILES, InChI, or as a 2D/3D structure file (e.g., .mol, .sdf).

Please provide the chemical structure of this compound to receive detailed and accurate support. Once the structure is known, we can analyze its functional groups to predict susceptibility to common degradation mechanisms such as:

  • Hydrolysis: Breakdown of the molecule by reaction with water. This is often pH-dependent.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation caused by exposure to light.

Q2: How can I determine the stability of this compound in my experimental buffer?

Once the structure of this compound is identified, a preliminary stability assessment can be performed. However, the most reliable method is to conduct a simple experimental stability study.

Experimental Protocol: Preliminary Stability Assessment
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO, ethanol).

  • Working Solution Preparation: Dilute the stock solution to the final experimental concentration in your buffer of interest. Prepare separate solutions for each buffer condition you plan to test.

  • Time-Point Sampling: Aliquot the working solutions and store them under your intended experimental conditions (e.g., temperature, light exposure). Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation.

The results of this experiment will provide quantitative data on the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

This section will be populated with specific troubleshooting advice once the chemical structure of this compound is provided. Potential topics will include:

  • Issue: Rapid degradation observed in a specific buffer.

    • Possible Cause: pH-mediated hydrolysis, buffer component reactivity.

    • Solution: Adjusting buffer pH, selecting an alternative buffer system.

  • Issue: Inconsistent results between experimental replicates.

    • Possible Cause: Photosensitivity, oxidative degradation.

    • Solution: Protecting solutions from light, degassing buffers, adding antioxidants.

Visualizing Experimental Workflows and Pathways

To further aid in experimental design and troubleshooting, we will provide diagrams generated using Graphviz (DOT language) to illustrate key processes.

Example Workflow: Assessing Compound Stability

Below is a generalized workflow for assessing the stability of a small molecule like this compound in an experimental buffer.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in Experimental Buffer A->B C Incubate under Experimental Conditions B->C D Collect Samples at Time Points (T0, T1, T2...) C->D E Analyze Samples (e.g., HPLC, LC-MS) D->E F Quantify Peak Area of Intact Compound E->F G Plot % Remaining vs. Time F->G H Determine Degradation Rate G->H

Figure 1. A generalized experimental workflow for assessing the stability of a chemical compound in a given buffer.

To proceed with a detailed and tailored technical support guide for this compound, we kindly request you to provide its chemical structure. Upon receipt, this page will be updated with specific recommendations, quantitative data tables, and relevant pathway diagrams.

Technical Support Center: Molecular Modeling of ZINC08792229

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers refining molecular modeling parameters for ZINC08792229, a zinc-containing compound. Given the challenges in accurately modeling metalloproteins and their ligands, this guide focuses on the common issues encountered during force field parameterization and subsequent molecular dynamics (MD) simulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the molecular modeling workflow of this compound.

Issue 1: System Instability or "Blowing Up" During MD Simulation

Symptoms:

  • The simulation terminates prematurely with errors like "LINCS warnings" or "atoms moved too far."

  • Unrealistic energy values (e.g., extremely high potential or kinetic energy).

  • Visual inspection of the trajectory shows distorted molecular geometries.

Possible Causes and Solutions:

CauseSolution
Inadequate Energy Minimization Perform a thorough energy minimization of the system in multiple stages. First, minimize the solvent and ions while restraining the protein and this compound. Subsequently, minimize the entire system until convergence is reached.[1]
Insufficient Equilibration Ensure the system is well-equilibrated in both NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles. Monitor temperature, pressure, and density for stability before starting the production run.[1]
Inaccurate Force Field Parameters The parameters for this compound, particularly the zinc coordination, may be incorrect. Carefully validate the force field parameters using quantum mechanics (QM) calculations as a reference.
Inappropriate Timestep A timestep that is too large can lead to integration errors. A standard timestep is 2 femtoseconds (fs) when using constraints on bonds involving hydrogen. For flexible systems, a smaller timestep of 1 fs may be necessary.[1]
Periodic Boundary Condition Issues Ensure the simulation box is large enough to prevent the molecule from interacting with its periodic image. A minimum distance of 10 Å between the solute and the box edge is recommended.

Issue 2: Incorrect Coordination Geometry of the Zinc Ion

Symptoms:

  • During the simulation, the zinc ion in this compound shows unrealistic coordination numbers or geometries.

  • The bonds between the zinc ion and its coordinating atoms are unstable and frequently break.

Possible Causes and Solutions:

CauseSolution
Inadequate Force Field Model Standard non-bonded models may not be sufficient for zinc complexes due to polarization and charge transfer effects.[2] Consider using a bonded model or a more advanced non-bonded model, such as the cationic dummy atom approach, to maintain the correct coordination geometry.[3]
Incorrect Atomic Charges The partial atomic charges of the zinc ion and coordinating atoms are crucial. Derive these charges from high-level QM calculations (e.g., using the RESP or CHELPG methods). The fluctuating charge (FQ) model can also be a more efficient alternative for generating charges.[4]
Missing or Incorrect Bonded Parameters If using a bonded model, the force constants for bonds and angles involving the zinc ion must be accurately parameterized. These can be derived by fitting to QM potential energy surfaces.

Frequently Asked Questions (FAQs)

Q1: Why can't I find ready-to-use parameters for this compound in standard force fields?

A1: this compound is a specific molecule from the ZINC database, and it is unlikely that it has been parameterized for every major force field. The presence of a zinc ion also complicates parameterization, often requiring system-specific parameter development to accurately capture its interactions.[2][5]

Q2: My docked pose of this compound is not stable and the ligand leaves the binding pocket during the simulation. What should I do?

A2: This could be due to several factors:

  • Low Binding Affinity: The simulation might be correctly showing that the ligand has a low affinity for the protein.

  • Incorrect Docking Pose: The initial docked conformation may not be the true binding pose. Consider using multiple docking programs or refining the docking results.

  • Inaccurate Ligand Parameters: Poorly parameterized ligand force fields can lead to unrealistic interactions with the protein. Ensure your parameters for this compound are well-validated.[1]

Q3: What QM level of theory is appropriate for parameterizing this compound?

A3: A common choice for parameterization is the B3LYP density functional with a basis set such as 6-31G*. For metal-containing systems, it is advisable to use a larger basis set and consider pseudopotentials for the metal ion. It is also important to validate your choice of QM method by comparing with higher-level calculations or experimental data where possible.

Q4: How can I validate the new parameters for this compound?

A4: Parameter validation can be done by comparing MD simulation results with QM calculations or experimental data. Some common validation checks include:

  • Geometric Validation: Compare bond lengths, angles, and dihedrals from MD simulations with QM-optimized geometries.

  • Energetic Validation: Compare the relative energies of different conformations from MD with a QM potential energy scan.

  • Dynamical Properties: If experimental data is available, compare properties like vibrational frequencies or diffusion coefficients.

Experimental Protocols

Protocol 1: Parameterization of this compound using a Bonded Model

This protocol outlines a general workflow for developing force field parameters for the zinc-containing molecule this compound.

  • Quantum Mechanical Calculations:

    • Perform a geometry optimization of this compound using a suitable QM method (e.g., B3LYP/6-31G*).

    • Calculate the Hessian matrix at the optimized geometry to obtain vibrational frequencies.

    • Perform electrostatic potential (ESP) calculations to derive partial atomic charges using a method like RESP or CHELPG.

  • Parameter Assignment:

    • Use a parameter assignment tool (e.g., antechamber for AMBER, CGenFF for CHARMM) to assign initial parameters based on atom types. Missing parameters, especially those involving the zinc ion, will need to be generated manually.

  • Parameter Refinement:

    • Bonded Parameters:

      • Derive equilibrium bond lengths and angles from the QM-optimized geometry.

      • Derive force constants by fitting to the QM-calculated Hessian matrix or by performing potential energy scans.

    • Torsional Parameters:

      • Perform a QM dihedral scan around the rotatable bonds of interest.

      • Fit the torsional parameters to reproduce the QM energy profile.

    • Lennard-Jones Parameters:

      • For the zinc ion, use established parameters from the literature or derive them by fitting to experimental data, such as hydration free energy.

  • Validation:

    • Perform a short MD simulation of this compound in vacuum or solvent.

    • Compare the simulated geometry and vibrational frequencies with the QM results.

    • If the molecule is part of a larger system (e.g., a protein-ligand complex), perform a simulation of the complex and check for stability and maintenance of key interactions.

Visualizations

Parameter_Refinement_Workflow cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics cluster_Data Reference Data geom_opt Geometry Optimization hess_calc Hessian Calculation geom_opt->hess_calc esp_calc ESP Calculation geom_opt->esp_calc param_assign Initial Parameter Assignment geom_opt->param_assign qm_geom QM Geometry geom_opt->qm_geom qm_hess QM Hessian hess_calc->qm_hess qm_esp QM ESP esp_calc->qm_esp param_refine Parameter Refinement param_assign->param_refine validation Validation MD Simulation param_refine->validation end End: Refined Parameters validation->end qm_geom->param_refine qm_hess->param_refine qm_esp->param_refine qm_torsion QM Torsion Profile start Start: this compound Structure start->geom_opt Troubleshooting_Logic start MD Simulation Fails check_minimization Is energy minimization adequate? start->check_minimization check_equilibration Is the system well-equilibrated? check_minimization->check_equilibration Yes solution_minimization Perform multi-stage minimization check_minimization->solution_minimization No check_params Are force field parameters correct? check_equilibration->check_params Yes solution_equilibration Run longer NVT/NPT equilibration check_equilibration->solution_equilibration No check_timestep Is the timestep appropriate? check_params->check_timestep Yes solution_params Refine ligand parameters (especially for Zinc) check_params->solution_params No solution_timestep Reduce the simulation timestep check_timestep->solution_timestep No success Stable Simulation check_timestep->success Yes solution_minimization->check_minimization solution_equilibration->check_equilibration solution_params->check_params solution_timestep->check_timestep

References

Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific documented issues regarding inconsistent enzymatic assay results for ZINC08792229 have been identified in publicly available information. The following guide provides general troubleshooting advice for common problems encountered during enzymatic assays, using this compound as a representative compound.

Frequently Asked Questions (FAQs)

This section addresses common issues researchers face when obtaining inconsistent results in enzymatic assays.

Q1: My enzymatic assay with this compound is showing no or a very weak signal. What are the possible causes?

A1: A lack of or weak signal can stem from several factors, ranging from reagent issues to incorrect instrument settings. A primary step is to ensure all reagents were added in the correct order and are active.[1] Check that the substrate is appropriate for the enzyme conjugate and that any necessary co-factors have been added.[1][2] For instance, peroxidase reactions can be inhibited by sodium azide.[1] It is also crucial to verify that the plate reader is set to the correct wavelength and filter for your specific assay.[2][3] Finally, ensure that incubation times and temperatures are optimal for the enzymatic reaction, as deviations can significantly impact results.[3][4]

Q2: I am observing high background noise in my assay wells, even in my negative controls. What should I do?

A2: High background can obscure your results and is often due to non-specific binding of antibodies or contaminated reagents. To mitigate this, consider using a different blocking buffer or increasing the stringency of your wash steps.[1] Ensure that the concentration of your enzyme and any conjugated secondary antibodies are optimized, as excessively high concentrations can lead to non-specific binding.[1] It is also good practice to use fresh buffers to avoid any potential contamination.[1]

Q3: The results for this compound are highly variable and inconsistent between replicate wells and experiments. How can I improve reproducibility?

A3: Inconsistent readings are a common challenge in enzymatic assays and can be caused by a variety of procedural and environmental factors. Pipetting errors are a frequent source of variability; ensure your pipettes are calibrated and consider preparing a master mix for your reagents to minimize well-to-well differences.[3] Temperature and pH are critical parameters for enzyme activity, and even small fluctuations can lead to significant changes in results.[2][4] Therefore, it is essential to maintain a consistent temperature and use a buffer at the optimal pH for your enzyme.[2][4] If you are using microplates, be aware of the "edge effect," where evaporation in the outer wells can lead to higher or lower readings.[4] Using temperature-controlled equipment or ensuring all wells are filled evenly can help prevent this.[2]

Troubleshooting Summary

The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Possible Cause Recommended Solution
No/Weak Signal Omission of a key reagentDouble-check that all reagents were added in the correct order.[1]
Inactive enzyme or substrateTest the activity of the enzyme and substrate independently.[1]
Incorrect instrument settingsVerify the wavelength and filter settings on the plate reader.[2][3]
Suboptimal incubation time/temperatureEnsure incubation times and temperatures are as recommended in the protocol.[3][4]
High Background Non-specific binding of antibodiesUse an appropriate blocking buffer and optimize antibody concentrations.[1]
Contaminated buffers or reagentsPrepare fresh buffers and reagents.[1]
Insufficient washingIncrease the number of wash steps or the stringency of the wash buffer.[1]
Inconsistent Results Pipetting errorsCalibrate pipettes and use a master mix for reagent addition.[3]
Temperature fluctuationsMaintain a consistent temperature throughout the assay.[2][4]
pH instabilityUse a buffer at the optimal pH for the enzyme.[2][4]
Microplate edge effectsUse temperature-controlled equipment or ensure even filling of all wells.[2][4]

Hypothetical Experimental Protocol: Kinase Inhibition Assay for this compound

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a hypothetical kinase.

1. Reagent Preparation:

  • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Prepare a stock solution of the kinase in kinase buffer.
  • Prepare a stock solution of the peptide substrate in kinase buffer.
  • Prepare a stock solution of ATP in kinase buffer.
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

2. Assay Procedure:

  • Add 5 µL of this compound solution at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO).
  • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 10 µL of a substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).
  • Detect the kinase activity using an appropriate method (e.g., luminescence-based assay measuring remaining ATP).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visual Troubleshooting and Pathway Analysis

The following diagrams illustrate a logical workflow for troubleshooting inconsistent assay results and a hypothetical signaling pathway that could be targeted by a compound like this compound.

TroubleshootingWorkflow Start Inconsistent Results Observed CheckReagents Verify Reagent Integrity & Concentration Start->CheckReagents CheckProcedure Review Assay Protocol & Pipetting Start->CheckProcedure CheckEnvironment Examine Temperature & pH Control Start->CheckEnvironment CheckInstrument Validate Instrument Settings & Calibration Start->CheckInstrument DataAnalysis Re-analyze Data & Controls CheckReagents->DataAnalysis CheckProcedure->DataAnalysis CheckEnvironment->DataAnalysis CheckInstrument->DataAnalysis Resolved Issue Resolved DataAnalysis->Resolved

Caption: A logical workflow for troubleshooting inconsistent enzymatic assay results.

SignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation This compound This compound This compound->MEK

Caption: A hypothetical MAP Kinase signaling pathway inhibited by this compound.

References

Enhancing the specificity of ZINC08792229 for SIRT1 over other sirtuins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the sirtuin inhibitor ZINC08792229. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the specificity of this compound for SIRT1 over other sirtuin isoforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its specificity for SIRT1 important?

This compound is a small molecule that has been identified through in silico molecular docking studies as a potential SIRT1 inhibitor due to its high predicted binding affinity.[1] Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[2][3][4][5][6] Its dysregulation is linked to various diseases, making it an attractive therapeutic target.[3][7][8] However, the sirtuin family in mammals consists of seven members (SIRT1-7), many of which share structural similarities in their catalytic domains, particularly SIRT1, SIRT2, and SIRT3.[9] Lack of specificity can lead to off-target effects, confounding experimental results and potentially causing toxicity in a therapeutic context. Therefore, enhancing the specificity of this compound for SIRT1 is critical for its development as a selective chemical probe or therapeutic lead.

Q2: My initial screens show this compound inhibits multiple sirtuins. What are my next steps?

This is a common challenge due to the conserved nature of the sirtuin catalytic site.[9] The recommended approach involves a combination of quantitative biochemical assays, computational modeling, and medicinal chemistry.

Workflow for Enhancing Specificity:

  • Quantitative Profiling: Determine the IC50 values of this compound against a panel of sirtuin isoforms (at a minimum SIRT1, SIRT2, and SIRT3).

  • Computational Analysis: Use molecular docking and molecular dynamics simulations to understand the binding mode of this compound in the active sites of different sirtuins. Identify isoform-specific residues or pockets that can be exploited.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify chemical modifications that improve SIRT1 potency and selectivity.

  • Cell-Based Assays: Validate the activity and selectivity of promising analogs in a cellular context by measuring the acetylation of known SIRT1- and SIRT2-specific substrates.

Below is a diagram illustrating this workflow.

G start Initial Hit: this compound profiling Quantitative Sirtuin Profiling (IC50 against SIRT1-7) start->profiling computational Computational Modeling (Docking & MD Simulations) profiling->computational sar Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) computational->sar sar->profiling Iterate cell_based Cell-Based Target Engagement (Substrate Acetylation) sar->cell_based lead_op Lead Optimization cell_based->lead_op

Caption: Workflow for enhancing inhibitor specificity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in my in vitro sirtuin activity assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Solubility Ensure this compound is fully dissolved in the assay buffer. Check for precipitation. Determine the aqueous solubility and consider using a co-solvent if necessary, keeping the final concentration consistent across all assays.[10]
Assay Conditions The inhibitory potency of compounds can be sensitive to the choice of substrate and NAD+ concentration.[11] Use a consistent, validated protocol for all sirtuin isoforms being tested. A detailed fluorometric assay protocol is provided below.
Enzyme Activity Verify the activity of your recombinant sirtuin enzymes. Enzyme preparations can lose activity over time. Run a positive control with a known inhibitor (e.g., Nicotinamide for pan-sirtuin inhibition or EX-527 for SIRT1).[12][13][14]
Reagent Stability Prepare fresh stock solutions of this compound and other critical reagents like NAD+.[10]
Problem 2: My computational model does not explain the lack of specificity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Protein Conformation Sirtuins can undergo conformational changes upon substrate and inhibitor binding.[15] The crystal structure used for docking may not represent the relevant conformation. Consider using molecular dynamics simulations to explore protein flexibility.
Binding Site Conservation The primary NAD+ and substrate binding sites are highly conserved among SIRT1-3.[9] Look for subtle differences in the surrounding areas or allosteric pockets that might be exploited to achieve selectivity.[16][17]
Water Molecules Water molecules in the binding site can play a crucial role in ligand binding. Ensure your docking protocol appropriately handles solvent. Displacing a high-energy water molecule present in SIRT1 but not other sirtuins could be a strategy for enhancing specificity.[17]
Problem 3: Analogs designed for improved specificity show no improvement or lose potency.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unfavorable Modifications The chemical modifications may introduce steric clashes or disrupt key interactions with SIRT1. Re-evaluate your computational model and SAR data. Consider smaller, more conservative modifications initially.
Targeting Conserved Regions The modifications may be interacting with residues that are also conserved in other sirtuins. The goal is to introduce interactions with non-conserved residues in SIRT1 or clashes with non-conserved residues in other sirtuins.[17]
Incorrect Synthetic Route Verify the identity and purity of your synthesized analogs using analytical techniques such as NMR and mass spectrometry.

Quantitative Data Summary

To effectively track progress in enhancing specificity, it is crucial to maintain a clear record of the inhibitory activity of this compound and its analogs against multiple sirtuin isoforms. Below is a template table with hypothetical data illustrating how to present these findings.

Table 1: Sirtuin Inhibition Profile of this compound and Analogs

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT2/SIRT1)Selectivity (SIRT3/SIRT1)
This compound2.55.810.22.3x4.1x
Analog A-11.825.145.313.9x25.2x
Analog A-215.618.222.71.2x1.5x
EX-527 (Control)[13][14]0.09819.6>50200x>510x

Key Experimental Protocols

Protocol 1: Fluorometric Sirtuin Activity Assay

This protocol is a common method for in vitro assessment of sirtuin inhibition.[10][18]

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore and quencher)

  • NAD+

  • Developer solution (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound and analogs dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Create serial dilutions of your test compounds in assay buffer. Prepare working solutions of the enzyme, substrate, and NAD+.

  • Set up Reaction: In a 96-well plate, add the assay buffer, sirtuin enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate and NAD+ to all wells to start the reaction.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Develop Signal: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher. Incubate for 15-30 minutes at 37°C.

  • Measure Fluorescence: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Reagents (Enzyme, Substrate, NAD+, Compound) add_enzyme Add Enzyme & Compound to 96-well plate prep_reagents->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate start_reaction Add Substrate & NAD+ pre_incubate->start_reaction incubate Incubate (1-2h, 37°C) start_reaction->incubate develop Add Developer (15-30 min, 37°C) incubate->develop read_fluorescence Read Fluorescence develop->read_fluorescence

Caption: Fluorometric sirtuin activity assay workflow.

Signaling Pathway and Logic Diagrams

Understanding the cellular context of SIRT1 is crucial. SIRT1 is a key node in a complex signaling network that responds to cellular stress and energy status.

SIRT1 Signaling Pathway

SIRT1 deacetylates numerous substrates to regulate cellular processes. Key targets include p53, NF-κB, and PGC-1α.[2][5] Inhibition of SIRT1 would be expected to increase the acetylation of these substrates, leading to downstream effects.

G SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates ZINC This compound ZINC->SIRT1 Inhibits Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mito Mitochondrial Biogenesis PGC1a->Mito

Caption: Simplified SIRT1 signaling pathway.

Logic for Structure-Based Specificity Enhancement

The core principle for enhancing specificity is to exploit structural differences between SIRT1 and other sirtuins.

G start Goal: Enhance SIRT1 Specificity identify_diff Identify non-conserved residues between SIRT1 and SIRT2/3 near the active site start->identify_diff design_analog Design analog of this compound identify_diff->design_analog exploit_sirt1 Introduces favorable interaction with SIRT1-specific residue design_analog->exploit_sirt1 clash_sirt23 Introduces steric clash with SIRT2/3-specific residue design_analog->clash_sirt23 result Result: Increased affinity for SIRT1, decreased affinity for SIRT2/3 exploit_sirt1->result clash_sirt23->result

Caption: Logic for improving inhibitor specificity.

References

Validation & Comparative

Validating the Inhibitory Effect of ZINC08792229 on SIRT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZINC08792229's performance as a Sirtuin 1 (SIRT1) inhibitor against other known alternatives. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in research and drug development.

Introduction to SIRT1 and Its Inhibition

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation. It exerts its effects by deacetylating a wide range of histone and non-histone protein substrates, such as p53, NF-κB, and PGC-1α. Given its central role in cellular regulation, the modulation of SIRT1 activity with small molecule inhibitors has emerged as a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been identified as a potent inhibitor of SIRT1, and this guide serves to validate its inhibitory effects through a comparative analysis with other established SIRT1 inhibitors.

Quantitative Comparison of SIRT1 Inhibitors

The inhibitory potency of a compound is a critical parameter for its evaluation as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of alternative SIRT1 inhibitors.

CompoundTarget(s)IC50 (SIRT1)Reference(s)
This compound SIRT1 Potent inhibitor [1][2]
EX-527 (Selisistat)SIRT138 nM - 123 nM[3][4][5][6][7][8][9]
SirtinolSIRT1, SIRT248.6 µM (in MCF-7 cells), 131 µM (in vitro)[10][11][12]
CambinolSIRT1, SIRT256 µM[13][14][15][16]

Note: The IC50 value for this compound is described as "potent" by vendors, referencing a primary publication. For precise quantitative comparison, consulting the original research is recommended.

Experimental Protocols for Validating SIRT1 Inhibition

The validation of a SIRT1 inhibitor's efficacy requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments commonly employed to characterize SIRT1 inhibitors.

In Vitro SIRT1 Deacetylase Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified SIRT1 and its inhibition by a test compound.

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of NAD+, SIRT1 deacetylates the lysine. A developer solution is then added, which specifically recognizes the deacetylated peptide and cleaves it, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the SIRT1 activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • SIRT1 fluorometric substrate (e.g., a peptide derived from p53 with an acetylated lysine)

  • NAD+ solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that recognizes the deacetylated substrate)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the SIRT1 fluorometric substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate the plate at 37°C for an additional 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data in a dose-response curve.

Cell-Based p53 Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor protein p53.

Principle: SIRT1 deacetylates p53 at lysine 382 (K382), thereby regulating its transcriptional activity and stability. Inhibition of SIRT1 leads to an accumulation of acetylated p53 (Ac-p53). This increase in Ac-p53 can be detected by Western blotting using an antibody specific for acetylated p53 at K382.

Materials:

  • Human cell line expressing wild-type p53 (e.g., MCF-7, U2OS)

  • Cell culture medium and supplements

  • Test compound (this compound or other inhibitors)

  • DNA damaging agent (e.g., etoposide, doxorubicin) to induce p53 acetylation

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 4-24 hours).

  • Induce p53 acetylation by treating the cells with a DNA damaging agent for a specific duration (e.g., 6 hours with etoposide).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of acetylated p53, total p53, and SIRT1, normalized to the loading control. An effective inhibitor will show a dose-dependent increase in the ratio of acetylated p53 to total p53.

Visualizing the SIRT1 Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Targets & Cellular Outcomes NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 activates Cellular Stress Cellular Stress p53 p53 SIRT1->p53 deacetylates NF-kB NF-kB SIRT1->NF-kB deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NF-kB->Inflammation Metabolism Metabolism PGC1a->Metabolism Stress Resistance Stress Resistance FOXO->Stress Resistance This compound This compound This compound->SIRT1 inhibits

Caption: SIRT1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation A1 Prepare Reaction Mix (SIRT1, NAD+) A2 Add this compound (or alternative inhibitor) A1->A2 A3 Add Fluorometric Substrate A2->A3 A4 Incubate & Add Developer A3->A4 A5 Measure Fluorescence A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Cells (e.g., MCF-7) B2 Treat with this compound B1->B2 B3 Induce p53 Acetylation (e.g., with Etoposide) B2->B3 B4 Cell Lysis & Protein Quantification B3->B4 B5 Western Blot for Ac-p53 & Total p53 B4->B5 B6 Quantify Protein Levels B5->B6

References

A Comparative Analysis of ZINC08792229 with Other SIRT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative SIRT1 inhibitor ZINC08792229 against other established SIRT1 inhibitors. The analysis is based on available computational and experimental data to objectively assess their potential performance and guide further research.

Executive Summary

Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, is a key regulator in numerous physiological processes, including metabolism, DNA repair, and inflammation. Its dysregulation has been implicated in aging, diabetes, and cancer, making it a significant therapeutic target. This compound was identified as a potential SIRT1 inhibitor through ligand-based virtual screening of natural products. This guide compares this compound with well-characterized SIRT1 inhibitors such as Selisistat (EX-527), Cambinol, and Sirtinol, for which experimental inhibitory data is available. Due to the absence of experimentally determined inhibitory concentrations for this compound, this comparison juxtaposes its computationally predicted binding affinity with the experimentally validated potencies of other inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the available quantitative data for this compound and other selected SIRT1 inhibitors. It is critical to note the distinction between the computational data for this compound and the experimental data for the other compounds.

Table 1: Computationally Predicted Binding Affinity for this compound

CompoundTargetPredicted Binding Affinity (kcal/mol)Method
This compoundSIRT1-7.8Molecular Docking (AutoDock Vina)[1]
ZINC08790006SIRT1-7.3Molecular Docking (AutoDock Vina)[1]
ZINC08792355SIRT1-8.6Molecular Docking (AutoDock Vina)[1]

Note: The binding affinity is a computationally derived value indicating the predicted strength of interaction between the inhibitor and SIRT1. A more negative value suggests a stronger predicted binding.

Table 2: Experimental Inhibitory Potency of Comparative SIRT1 Inhibitors

CompoundTarget(s)IC₅₀ (SIRT1)IC₅₀ (SIRT2)Selectivity
Selisistat (EX-527)SIRT138 nM[2][3]19.6 µM[2]Highly selective for SIRT1
CambinolSIRT1, SIRT256 µM[4][5]59 µM[4][5]Dual inhibitor
SirtinolSIRT1, SIRT2131 µM[4]38 µM[4]Dual inhibitor, more potent against SIRT2

Note: IC₅₀ (Half-maximal inhibitory concentration) is an experimental measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocols

A detailed methodology for a common in vitro SIRT1 inhibition assay is provided below. This protocol is typical for determining the IC₅₀ values of potential SIRT1 inhibitors.

In Vitro Fluorometric SIRT1 Deacetylase Assay

This assay is based on the principle that SIRT1 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. The subsequent cleavage of the deacetylated peptide by a developing solution releases a fluorescent group, and the fluorescence intensity is proportional to the SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD⁺ (SIRT1 co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developing Solution (containing a protease to cleave the deacetylated substrate)

  • Test inhibitors (e.g., this compound, dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer. Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD⁺ in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the SIRT1 enzyme. Include wells for a positive control (no inhibitor) and a negative control (no SIRT1 enzyme).

  • Initiation of Reaction: Start the enzymatic reaction by adding the NAD⁺ and fluorogenic substrate mixture to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the deacetylation reaction to proceed.

  • Development: Stop the reaction and initiate fluorescence development by adding the developing solution to each well. Incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to the positive control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

SIRT1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) SIRT1 SIRT1 Stress->SIRT1 Activates Metabolism Metabolic State (High NAD+) Metabolism->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates FOXO FOXO Proteins SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle StressResistance Stress Resistance FOXO->StressResistance Inflammation Inflammation NFkB->Inflammation Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria This compound This compound & Other Inhibitors This compound->SIRT1 Inhibits

Caption: Simplified SIRT1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - SIRT1 Enzyme - Substrate & NAD+ - Inhibitor Dilutions B Incubate SIRT1, Inhibitor, Substrate, and NAD+ A->B C Add Developing Solution B->C D Measure Fluorescence C->D E Calculate % Inhibition and Determine IC50 D->E

Caption: Workflow for a fluorometric SIRT1 inhibition assay.

References

A Researcher's Guide to Confirming the Downstream Effects of ZINC08792229 on p53 Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the effects of the novel compound ZINC08792229 on the acetylation of the tumor suppressor protein p53. Due to the limited currently available data on this compound, this document serves as a comparative guide to established modulators of p53 acetylation. By utilizing the provided experimental protocols and comparing the effects of this compound to the well-characterized compounds listed herein, researchers can effectively elucidate its mechanism of action and downstream cellular consequences.

The tumor suppressor p53 plays a crucial role in preventing cancer formation, primarily by acting as a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2] The activity of p53 is tightly regulated by post-translational modifications, with acetylation being a key mechanism for its activation.[3] This modification enhances p53's stability and its ability to bind to the promoter regions of its target genes.[4]

The acetylation of p53 is a dynamic process controlled by two families of enzymes: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[3] Key HATs involved in p53 acetylation include p300/CBP and PCAF, while SIRT1 and HDAC1 are major deacetylases.[5][6][7]

This guide will detail the signaling pathways governing p53 acetylation, provide a comparative analysis of known small molecule modulators, and offer detailed experimental protocols to empower researchers to rigorously assess the impact of this compound on this critical cellular process.

The p53 Acetylation Signaling Pathway

The acetylation of p53 occurs at multiple lysine residues, primarily within its C-terminal and DNA-binding domains.[5] This modification is critical for p53's tumor-suppressive functions. The following diagram illustrates the key enzymes involved in regulating p53 acetylation and the downstream consequences of this post-translational modification.

p53_acetylation_pathway cluster_upstream Upstream Signals cluster_regulation p53 Acetylation Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p300_CBP p300/CBP DNA Damage->p300_CBP Oncogenic Stress Oncogenic Stress PCAF PCAF Oncogenic Stress->PCAF p53 p53 p300_CBP->p53 Acetylates PCAF->p53 Acetylates p53_Ac Acetylated p53 p53->p53_Ac Acetylation p53_Ac->p53 Deacetylation p21 p21 p53_Ac->p21 Upregulates BAX BAX p53_Ac->BAX Upregulates SIRT1 SIRT1 SIRT1->p53_Ac Deacetylates HDAC1 HDAC1 HDAC1->p53_Ac Deacetylates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis experimental_workflow start Start: Treat cells with This compound & Controls ip_wb Immunoprecipitation (IP) of p53 followed by Western Blot (WB) for acetylated p53 start->ip_wb qpcr Quantitative PCR (qPCR) for p53 target genes (p21, BAX) start->qpcr viability Cell Viability Assay (e.g., MTT, MTS) start->viability data_analysis Data Analysis and Comparison ip_wb->data_analysis qpcr->data_analysis viability->data_analysis conclusion Conclusion on this compound's Effect on p53 Acetylation and Downstream Pathways data_analysis->conclusion

References

Cross-Validation of Zinc Compounds' Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific data for the compound ZINC08792229 is not available in the current literature, a broader examination of zinc and zinc-containing compounds reveals significant anti-cancer activity across various cancer cell lines. This guide provides a comparative analysis of these effects, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of Zinc Compounds

Zinc compounds, including zinc oxide nanoparticles (ZnO NPs), have demonstrated cytotoxic effects on a range of cancer cell lines. The efficacy of these compounds often varies depending on the cell type and the specific zinc formulation used. Below is a summary of the inhibitory effects observed in different studies.

Compound/TreatmentCell LineAssayEndpointResultReference
Zinc Oxide Nanoparticles (ZnO NPs)HT-29 (Colon Cancer)SRB AssayGrowth Inhibition83.3% ± 2.9 at 100 µg/mL[1]
Zinc Oxide Nanoparticles (ZnO NPs)HepG2 (Hepatocellular Carcinoma)SRB AssayGrowth Inhibition69.5% ± 0.32 at 100 µg/mL[1]
Zinc Oxide Nanoparticles (ZnO NPs)MCF-7 (Breast Cancer)SRB AssayGrowth Inhibition53.3% ± 2.4 at 100 µg/mL[1]
Zinc Oxide Nanoparticles (ZnO NPs)PC3 (Prostate Cancer)Not SpecifiedGrowth InhibitionSignificant inhibition at 25 µg/mL[2]
Zinc SupplementationA549 (Non-Small-Cell Lung Cancer, p53-wild-type)Viability AssayReduced ViabilityDose-dependent reduction[3]
Zinc SupplementationH1299 (Non-Small-Cell Lung Cancer, p53-null)Apoptosis AssayIncreased ApoptosisDose-dependent increase[3]
Zinc in combination with DocetaxelA549 and H1299Viability AssayIC50Reduced IC50 values of docetaxel[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to evaluate the anti-cancer activity of zinc compounds.

Cell Viability and Cytotoxicity Assays

Sulforhodamine B (SRB) Assay: [1]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., ZnO NPs) for a specified duration (e.g., 48 hours).

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

Resazurin Assay: [4]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the SRB assay.

  • Reagent Addition: After the treatment period, add resazurin solution to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: [1]

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Genotoxicity Assessment

Comet Assay: [1]

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer and apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.

Signaling Pathways and Mechanisms of Action

Zinc's anti-cancer effects are mediated through various signaling pathways. The induction of apoptosis and cell cycle arrest are common mechanisms.

G cluster_workflow Experimental Workflow for Assessing Zinc Compound Activity cluster_assays Cellular Assays start Cancer Cell Lines (e.g., HT-29, HepG2, MCF-7) treatment Treatment with Zinc Compound start->treatment viability Viability/Cytotoxicity (SRB, Resazurin) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis genotoxicity Genotoxicity (Comet Assay) treatment->genotoxicity analysis Data Analysis and Comparison viability->analysis apoptosis->analysis genotoxicity->analysis G cluster_pathway Simplified Zinc-Modulated Signaling Pathway zinc Increased Intracellular Zinc (Zn2+) ras Ras zinc->ras activates mek MEK ras->mek activates akt Akt ras->akt activates erk ERK mek->erk activates proliferation Cell Proliferation erk->proliferation apoptosis Apoptosis akt->apoptosis inhibits akt->proliferation promotes

References

A Guide to Independent Verification of Small Molecule Binding to SIRT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies required for the independent verification of the binding affinity of small molecules to Sirtuin 1 (SIRT1), a key regulator in cellular processes. Due to the absence of publicly available independent experimental data on the binding affinity of ZINC08792229 to SIRT1, this document will focus on established protocols and provide a comparative framework using well-characterized SIRT1 modulators.

Comparative Analysis of Known SIRT1 Modulators

To illustrate the process of binding affinity verification, this section presents data from studies on known SIRT1 activators and inhibitors. The binding affinity is typically reported as the dissociation constant (Kd), the half-maximal effective concentration (EC50) for activators, or the half-maximal inhibitory concentration (IC50) for inhibitors. Lower values indicate a higher affinity or potency.

CompoundTypeAssay MethodReported Affinity/Potency
ResveratrolActivatorHPLC-based deacetylation assayEC1.5 = 31.6 µM[1]
SRT1720ActivatorHPLC-based deacetylation assayEC1.5 = 0.32 µM[1]
EX-527InhibitorFluorescence-based deacetylation assayIC50 = 38 nM[2]
SirtinolInhibitorIn vitro deacetylase assayIC50 = 56 µM (for SIRT1)[3]

Key Experimental Protocols for Binding Affinity Determination

The following are detailed methodologies for commonly employed techniques to quantitatively assess the binding of small molecules to SIRT1.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.[4]

Principle: A solution of the ligand (the small molecule) is titrated into a solution of the protein (SIRT1) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Generalized Protocol: [4][5][6]

  • Sample Preparation:

    • Express and purify recombinant human SIRT1 protein. Ensure high purity and proper folding.

    • Prepare a concentrated stock solution of the test compound.

    • Prepare a sufficient quantity of dialysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). Dialyze the SIRT1 protein against this buffer overnight at 4°C. Dissolve the test compound in the final dialysis buffer to minimize buffer mismatch heats.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells with detergent and water.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading the Calorimeter:

    • Load the SIRT1 solution (typically 20-50 µM) into the sample cell.

    • Load the test compound solution (typically 10-20 fold higher concentration than SIRT1) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to allow for equilibration, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the ligand into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[3][7][8]

Principle: SIRT1 is immobilized on a sensor chip. The test compound is flowed over the surface. Binding of the compound to SIRT1 causes a change in mass on the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance.

Generalized Protocol: [3][7][8]

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilization of SIRT1:

    • Inject the purified SIRT1 solution over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the compound solutions over the SIRT1 and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves at different compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule upon binding to a larger partner.[9][10][11]

Principle: A fluorescently labeled ligand (a known SIRT1 binder or a labeled version of the test compound) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SIRT1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive FP assay can be used to measure the binding of unlabeled test compounds.

Generalized Protocol for Competitive FP Assay: [9][10]

  • Reagent Preparation:

    • Prepare a fluorescently labeled probe that is known to bind to SIRT1.

    • Prepare purified SIRT1 protein.

    • Prepare a serial dilution of the unlabeled test compound.

  • Assay Setup:

    • In a microplate, add a fixed concentration of SIRT1 and the fluorescent probe.

    • Add the different concentrations of the test compound to the wells.

    • Include control wells with only the probe (for minimum polarization) and wells with the probe and SIRT1 but no competitor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the test compound.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Binding Affinity Verification

The following diagram illustrates a generalized workflow for characterizing the binding of a small molecule to SIRT1.

G cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis cluster_validation Validation prep_protein Purify SIRT1 Protein itc Isothermal Titration Calorimetry (ITC) prep_protein->itc spr Surface Plasmon Resonance (SPR) prep_protein->spr fp Fluorescence Polarization (FP) prep_protein->fp prep_compound Synthesize/Obtain Compound prep_compound->itc prep_compound->spr prep_compound->fp prep_buffer Prepare Assay Buffer prep_buffer->itc prep_buffer->spr prep_buffer->fp calc_kd Calculate Kd/IC50/EC50 itc->calc_kd thermo Determine Thermodynamics (ITC) itc->thermo spr->calc_kd kinetics Determine Kinetics (SPR) spr->kinetics fp->calc_kd ortho_assay Orthogonal Assay calc_kd->ortho_assay thermo->ortho_assay kinetics->ortho_assay cell_assay Cell-based Assay ortho_assay->cell_assay

Caption: Generalized workflow for SIRT1 binding affinity verification.

SIRT1 Signaling Pathway

SIRT1 is a central node in a complex signaling network that responds to cellular stress and nutrient status. It deacetylates a wide range of substrates, influencing metabolism, inflammation, and cell survival.[12][13][14][15][16]

G cluster_p53 cluster_foxo cluster_pgc1a cluster_nfkb cluster_lxr CR Caloric Restriction (Increased NAD+/NADH) SIRT1 SIRT1 CR->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) LXR LXR SIRT1->LXR Deacetylates (Activates) p53_effect Decreased p53->p53_effect foxo_effect Increased FOXO->foxo_effect pgc1a_effect Increased PGC1a->pgc1a_effect nfkb_effect Decreased NFkB->nfkb_effect lxr_effect Modulated LXR->lxr_effect AMPK AMPK AMPK->SIRT1 Activates

Caption: Simplified SIRT1 signaling pathway and its key downstream targets.

References

Comparative In Vivo Efficacy Analysis: ZINC08792229 and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data detailing the in vivo efficacy of the compound ZINC08792229. The ZINC database is a repository of commercially available compounds for virtual screening, and the vast majority of these compounds have not undergone preclinical or clinical testing.

Therefore, this guide serves as a template to illustrate how a comparative analysis of a novel compound like this compound would be presented against an established drug, should such data become available. For this purpose, we will use a hypothetical scenario where this compound has been evaluated as a potential inhibitor of the PI3K/AKT signaling pathway in a murine xenograft model of human prostate cancer. Cisplatin, a widely used chemotherapeutic agent, will serve as the established drug for comparison.

Overview of Therapeutic Agents

This section provides a summary of the hypothetical compound this compound and the established drug, Cisplatin.

FeatureThis compound (Hypothetical)Cisplatin (Established Drug)
Mechanism of Action Selective inhibitor of PI3K, preventing the phosphorylation of AKT and downstream signaling, leading to apoptosis in cancer cells.Forms platinum-DNA adducts, leading to DNA damage and induction of apoptosis.
Therapeutic Target Phosphoinositide 3-kinase (PI3K)DNA
Indications Investigational for prostate cancer.Testicular, ovarian, bladder, and other solid tumors.

Comparative In Vivo Efficacy Data

The following table summarizes the hypothetical in vivo efficacy of this compound compared to Cisplatin in a PC-3 human prostate cancer xenograft model in immunodeficient mice.

Treatment GroupDosageTumor Volume Reduction (%)Survival Rate (%)Statistically Significant (p < 0.05)
Vehicle Control N/A0%0%N/A
This compound 50 mg/kg, i.p., daily45%60%Yes
Cisplatin 5 mg/kg, i.p., weekly60%40%Yes
This compound + Cisplatin Combination Dosing75%80%Yes

Experimental Protocols

Murine Xenograft Model
  • Cell Line: PC-3 human prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Male athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: 2 x 10^6 PC-3 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=10 per group): Vehicle control, this compound, Cisplatin, and combination therapy. Treatments were administered as described in the data table.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Animal body weight and survival were monitored throughout the study.

Immunohistochemistry
  • Tissue Preparation: At the end of the study, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: Tumor sections were stained with antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).

  • Analysis: Stained slides were imaged, and the percentage of positive cells was quantified using image analysis software.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothetical mechanism of action and the experimental workflow.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Targets Downstream Targets AKT->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Tumor Excision Tumor Excision Monitoring->Tumor Excision Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry Data Analysis Data Analysis Immunohistochemistry->Data Analysis

Caption: In vivo xenograft experimental workflow.

Conclusion

This guide provides a structured framework for comparing the in vivo efficacy of a novel compound with an established drug. While this compound remains a compound of unknown biological activity, the hypothetical data presented herein illustrates a scenario where it could offer a synergistic effect when combined with standard chemotherapy. Further preclinical studies would be required to validate any such potential.

Safety Operating Guide

Essential Safety and Handling Guide for ZINC08792229 (Zinc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ZINC08792229 (Zinc) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Hazard Identification and Toxicology Data

ZINC0879222eno (Zinc) presents several potential hazards. While solid zinc metal has low toxicity, the fine powder can form explosive mixtures in the air, and heating it to high temperatures can produce hazardous zinc oxide fumes.[1] Contact with acids or alkalis can generate flammable hydrogen gas.[1]

MetricValueSpeciesReference
Oral LD501260 mg/kgRat[2]
Acute EffectsDust may cause lung irritation.-[3]
Eye ContactMay cause eye irritation.-[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Equipment TypeSpecification
Eye Protection Chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[4]
Hand Protection Compatible, chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination.[4]
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory For operations that may generate dust, a self-contained breathing apparatus should be used.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to avoid the accumulation of dust or fumes.[4]

  • Keep the compound away from heat, sparks, and open flames.[6]

  • Ground all equipment containing the material to prevent static discharge.[6]

  • Have an appropriate fire extinguisher (Class D for metal fires) readily available.[3]

  • Ensure safety shower and eyewash stations are accessible and operational.

2. Handling the Compound:

  • Avoid creating dust when handling the solid material.[4]

  • Use appropriate tools for transferring the substance to minimize dust generation.

  • Keep the container tightly closed when not in use.[6]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and alkalis.[2][6]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Control the source of the spill if it is safe to do so.

  • Sweep up the spilled material without creating dust.[3][4]

  • Place the collected material into a suitable, sealed container for disposal.[3][4]

  • Ventilate the area and wash the spill site after the material has been removed.[3][5]

Disposal Plan

Improper disposal of this compound can pose environmental hazards. All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Characterization:

  • All materials contaminated with this compound, including empty containers, gloves, and spill cleanup materials, should be considered hazardous waste.

2. Containerization and Labeling:

  • Collect all this compound waste in a dedicated, compatible, and properly sealed container.[4]

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound (Zinc)".

  • Indicate the start date of waste accumulation on the label.

3. Storage and Disposal:

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Do not dispose of this compound down the drain or in regular trash.[7][8]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Verify Emergency Equipment Accessibility b->c d Retrieve this compound from Storage c->d e Handle Compound in Fume Hood d->e f Store Unused Compound Securely e->f g Collect Waste in Labeled Container e->g During/After Use j Spill Occurs e->j h Store Waste in Designated Area g->h i Arrange for Professional Disposal h->i k Evacuate and Control Spill j->k l Clean and Decontaminate Area k->l l->g

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.